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  • Product: 3-Amino-3-(4-nitrophenyl)butanoic acid
  • CAS: 1270410-82-6

Core Science & Biosynthesis

Foundational

Mechanism of Action of 3-Amino-3-(4-nitrophenyl)butanoic Acid in Peptidomimetics: A Structural and Functional Paradigm

Executive Summary The translation of native peptides into viable clinical therapeutics is historically bottlenecked by rapid in vivo proteolytic degradation and high conformational flexibility, which dilutes receptor bin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The translation of native peptides into viable clinical therapeutics is historically bottlenecked by rapid in vivo proteolytic degradation and high conformational flexibility, which dilutes receptor binding affinity. The incorporation of unnatural β -amino acids—specifically β3,3 -disubstituted variants like 3-amino-3-(4-nitrophenyl)butanoic acid —represents a sophisticated bioengineering strategy to overcome these limitations. This whitepaper deconstructs the structural mechanics, physicochemical contributions, and experimental validation of this specific unnatural amino acid, providing a comprehensive guide for drug development professionals designing next-generation foldamers and peptidomimetics.

Structural Mechanics: The β3,3 -Disubstitution Paradigm

Unlike canonical α -amino acids, 3-amino-3-(4-nitrophenyl)butanoic acid contains an additional methylene group separating the carboxylate (C1) and the amino group (attached to C3). Crucially, the β -carbon (C3) is disubstituted, bearing both a methyl group and a bulky 4-nitrophenyl moiety.

The Causality of Conformational Constraint: In native α -peptides, the backbone is highly flexible, sampling vast regions of Ramachandran space. The β3,3 -disubstitution introduces severe steric bulk directly adjacent to the peptide backbone. This steric clash severely restricts the θ (C α –C β ) and ϕ (C β –N) torsion angles[1]. By thermodynamically penalizing alternative conformations, the amino acid forces the surrounding peptide sequence to adopt a predictable, rigid secondary structure—most commonly a stable 14-helix. This "foldamer" induction is critical for precisely mimicking the α -helical interfaces required to disrupt complex protein-protein interactions (PPIs)[2].

Physicochemical Contributions of the 4-Nitrophenyl Moiety

The 4-nitrophenyl group is not merely a steric placeholder; it is an electronically active warhead that fundamentally alters the local binding landscape.

The Causality of Enhanced Affinity: The nitro ( −NO2​ ) group is one of the strongest electron-withdrawing functional groups. Its presence pulls electron density away from the aromatic ring, creating a significant permanent dipole moment. When the peptidomimetic enters a target receptor's binding pocket, this electron-deficient aromatic ring engages in highly stabilized, orthogonal π−π stacking interactions with electron-rich aromatic residues (such as Tryptophan or Tyrosine) on the target protein. Furthermore, the oxygen atoms of the nitro group act as potent, directional hydrogen bond acceptors, anchoring the peptidomimetic into sub-pockets that native aliphatic side chains cannot access.

Proteolytic Evasion: The Enzymatic Bypass Mechanism

The primary mechanism of action for the extended half-life of β -peptidomimetics lies in their physical incompatibility with native protease active sites[3].

The Causality of Stability: Endogenous proteases (e.g., serine proteases like trypsin and chymotrypsin) rely on a highly conserved catalytic triad (Ser-His-Asp). For hydrolysis to occur, the scissile amide bond must be precisely positioned within the enzyme's S1 and S1' sub-sites[4]. The insertion of the extra methylene carbon extends the peptide backbone by approximately 1.5 Å per residue. This atomic-level elongation misaligns the amide carbonyl with the protease's nucleophilic serine oxygen. Compounding this spatial mismatch, the massive steric shield provided by the methyl and 4-nitrophenyl groups physically occludes the backbone, rendering the peptide bond virtually invisible to proteolytic enzymes[1].

MoA A 3-Amino-3-(4-nitrophenyl) butanoic acid B Extra Methylene Backbone A->B C β3,3-Disubstitution (Methyl + Aryl) A->C D 4-Nitrophenyl Moiety A->D E Protease Active Site Mismatch B->E F Torsional Angle Restriction (θ, φ, ψ) C->F G π-π Stacking & Dipole Interactions D->G H Proteolytic Stability (Increased Half-life) E->H I Foldamer Induction (e.g., 14-Helix) F->I J Enhanced Target Binding Affinity G->J I->J

Structural and electronic pathways driving peptidomimetic efficacy.

Experimental Workflows & Protocols

Protocol 1: Self-Validating Solid-Phase Peptide Synthesis (SPPS)

Standard coupling reagents (like DIC/HOBt) are thermodynamically insufficient for β3,3 -disubstituted amino acids due to the severe steric hindrance at the reacting amine.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5×).

  • Activation (Causality-Driven): To overcome the activation energy barrier caused by the bulky β -carbon substituents, utilize the highly reactive uronium salt HATU. Pre-activate 3-amino-3-(4-nitrophenyl)butanoic acid (4 eq) with HATU (3.9 eq) and DIEA (8 eq) in DMF for 3 minutes.

  • Coupling: Add the activated mixture to the resin. Couple for 3 hours at 50°C using microwave assistance to drive the kinetically slow reaction to completion.

  • Self-Validation (Kaiser Test): Extract a few resin beads and apply the Kaiser test reagents. A negative result (yellow) confirms complete acylation. A positive result (blue) indicates unreacted amines, automatically triggering a mandatory double-coupling cycle.

  • Cleavage: Cleave the peptide from the resin using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.

SPPS Step1 Fmoc Deprotection (20% Piperidine) Step2 Coupling Activation (HATU/DIEA) Step1->Step2 Step3 β-Amino Acid Incorporation Step2->Step3 Step4 Global Cleavage (TFA/Scavengers) Step3->Step4 Step5 Validation (HPLC-MS & CD) Step4->Step5

Self-validating solid-phase peptide synthesis (SPPS) workflow.

Protocol 2: Self-Validating Proteolytic Stability Assay

To prove that the extended half-life is a direct result of the β -amino acid incorporation, the assay must include an internal control to validate enzyme activity[5].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 100 µM solution containing both the synthesized β -peptidomimetic and a native α -peptide reference (e.g., native GLP-1) in PBS (pH 7.4).

  • Enzyme Introduction: Add 25% human blood serum (or 10 µg/mL isolated Pronase) to the mixture.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at t=0,1,2,4,8, and 24 hours.

  • Quenching: Immediately quench each aliquot by adding 50 µL of 1% TFA in acetonitrile. This denatures and precipitates the serum proteins.

  • Centrifugation & Readout: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS.

  • Self-Validation Logic: If the LC-MS data shows complete degradation of the α -peptide internal standard but preservation of the β -peptidomimetic, it definitively proves the structural resistance of the synthesized molecule and confirms the assay environment was enzymatically active.

Quantitative Data Summary

The following table summarizes the typical pharmacological shifts observed when substituting a native α -residue with 3-amino-3-(4-nitrophenyl)butanoic acid at a critical PPI interface.

ParameterNative α -Peptide β3,3 -Peptidomimetic AnalogCausality / Mechanism
Serum Half-Life ( t1/2​ ) < 15 minutes> 48 hoursBackbone extension evades protease S1/S1' pockets[1].
Receptor Affinity ( Kd​ ) ~50 nM~12 nMEnhanced π−π stacking via the 4-nitrophenyl moiety.
Helical Propensity Highly flexibleStable 14-helixSteric locking of θ and ϕ torsion angles[2].
Dipole Moment Standard amideElevatedStrong electron-withdrawing effect of the nitro group.

Conclusion

The strategic incorporation of 3-amino-3-(4-nitrophenyl)butanoic acid into peptide sequences is a masterclass in rational drug design. By leveraging the steric bulk of the β3,3 -disubstitution to enforce rigid foldamer geometries, and utilizing the extra methylene carbon to systematically evade proteolytic active sites, researchers can transform transient native peptides into highly stable, high-affinity therapeutics. The robust electronic profile of the 4-nitrophenyl group further ensures that these peptidomimetics anchor securely into target receptors, offering a definitive pathway for targeting traditionally "undruggable" protein-protein interactions.

References

  • Steer DL, Lew RA, Perlmutter P, Smith AI, Aguilar MI. "Beta-amino acids: versatile peptidomimetics." Current Medicinal Chemistry, 2002. 1

  • Bąchor U, et al. "Selected β-, β- and β-Amino Acid Heterocyclic Derivatives and Their Biological Perspective." Molecules, 2021. 2

  • Horne WS, et al. "Recognition of MHC-II peptide ligands that contain β-amino acids." PMC (NIH). 3

  • Salameh MA, et al. "Determinants of Affinity and Proteolytic Stability in Interactions of Kunitz Family Protease Inhibitors with Mesotrypsin." PMC (NIH). 4

  • Hager MV, et al. "Characterization of signal bias at the GLP-1 receptor induced by backbone modification of GLP-1." PMC (NIH). 5

Sources

Exploratory

A Technical Guide to the Biosynthesis of β-Amino Acids: Pathways and Engineering Strategies for Novel Compounds like 3-Amino-3-(4-nitrophenyl)butanoic acid

Introduction: The Expanding Role of β-Amino Acids in Modern Drug Discovery In the landscape of pharmaceutical sciences, the quest for novel molecular architectures with enhanced therapeutic properties is perpetual. β-Ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Expanding Role of β-Amino Acids in Modern Drug Discovery

In the landscape of pharmaceutical sciences, the quest for novel molecular architectures with enhanced therapeutic properties is perpetual. β-Amino acids, structural isomers of the canonical α-amino acids, represent a class of building blocks that confer unique and advantageous properties to peptides and small molecule drugs.[1] Their altered backbone geometry introduces conformational constraints, leading to the formation of stable secondary structures like helices and turns in so-called β-peptides.[2] This structural stability often translates into remarkable resistance to proteolytic degradation, a critical feature for improving the in vivo half-life and bioavailability of peptide-based therapeutics.

This guide provides an in-depth exploration of the natural biosynthetic routes to β-amino acids and examines how these enzymatic pathways can be harnessed and engineered for the production of non-natural, high-value compounds. We will use the synthetic target, 3-Amino-3-(4-nitrophenyl)butanoic acid , as a central case study to illustrate the convergence of core metabolic pathways, specialized enzymatic reactions, and the potential of synthetic biology. This molecule, with its chiral center at the β-carbon, an additional methyl group, and an electronically distinct nitro-aromatic ring, encapsulates the challenges and opportunities in modern biocatalysis. For researchers and drug development professionals, understanding these pathways is paramount for designing novel biocatalytic routes to next-generation pharmaceuticals.

Part I: Core Enzymatic Machinery for the β-Amino Acid Scaffold

Nature has evolved several distinct enzymatic strategies to construct the β-amino acid backbone. These pathways typically utilize abundant α-amino acids or central metabolites as starting materials.[3]

The Aminomutase Pathway: A Direct Isomerization Approach

The most direct route to a β-amino acid is the intramolecular rearrangement of the α-amino group to the β-position, a reaction catalyzed by aminomutases.[3] Phenylalanine aminomutase (PAM) is the archetypal enzyme of this class, converting (S)-α-phenylalanine to its β-isomer.[4]

Mechanism of Action: PAMs belong to a family of lyase-like enzymes that utilize a unique 4-methylidene-1H-imidazol-5(4H)-one (MIO) electrophilic cofactor.[4][5] The MIO group is formed autocatalytically from an internal Ala-Ser-Gly motif within the enzyme.[5] The reaction proceeds through a proposed stepwise mechanism involving the elimination of ammonia to form an trans-cinnamate intermediate, which is held within the active site, followed by the stereospecific re-addition of ammonia to the β-carbon.[4][6]

The stereochemical outcome depends on the specific enzyme. For instance, PAM from Pantoea agglomerans (PaPAM) produces (3S)-β-phenylalanine, whereas the enzyme from Taxus plants (TcPAM) yields the (3R)-β-phenylalanine enantiomer, which is a key precursor for the synthesis of the anticancer drug Taxol®.[4][7] This difference arises from how the enzyme orients the planar trans-cinnamate intermediate prior to the ammonia addition step.[7]

aminomutase_mechanism cluster_enzyme Enzyme Active Site (MIO-dependent) alpha_phe (S)-α-Phenylalanine enzyme_complex Enzyme-Substrate Complex alpha_phe->enzyme_complex Binding beta_phe (R)-β-Phenylalanine elimination E2 Elimination enzyme_complex->elimination intermediate Enzyme-bound trans-Cinnamate + NH₃ elimination->intermediate Forms Intermediate addition Michael Addition intermediate->addition addition->beta_phe Product Release

Figure 1: Simplified workflow of the MIO-dependent aminomutase reaction.
Decarboxylation and Other Biosynthetic Routes

While aminomutases provide a direct route, other pathways contribute to the diversity of natural β-amino acids:

  • Decarboxylation: The simplest β-amino acid, β-alanine, is commonly produced via the decarboxylation of L-aspartate by aspartate-β-decarboxylase.[3][8] Similarly, (R)-3-aminoisobutyrate can be formed from the decarboxylation of (2S,3R)-3-methylaspartate.[3] This highlights a route for generating β-amino acids with substitution at the α-carbon (relative to the carboxyl).

  • Michael Addition: The conjugate addition of ammonia or an amino group onto an α,β-unsaturated carboxylate is another key mechanism.[3] For example, methylaspartate ammonia lyase can catalyze the reversible addition of ammonia to mesaconate to produce various β-amino acids.[3]

  • Transamination: In polyketide biosynthesis, β-keto acyl intermediates can be converted to β-amino acids via the action of aminotransferases, which transfer an amino group from a donor like glutamate.[3]

Part II: The Challenge of Biosynthetic Nitration

A significant hurdle in developing a biosynthetic pathway to our target molecule is the incorporation of the nitro group onto the phenyl ring. Chemical nitration is a cornerstone of industrial synthesis but often requires harsh conditions (e.g., strong nitric and sulfuric acids) that are incompatible with biological systems.[9]

However, nature does possess enzymatic nitration capabilities, although they are less common than other transformations. Microorganisms have been found to produce a variety of nitrated natural products.[9]

Enzymatic Nitration Mechanisms: The biosynthesis of nitrated compounds does not proceed via the direct action of a "nitrase" enzyme using nitric acid. Instead, it involves the generation of reactive nitrogen species from more common precursors.[9] Key strategies include:

  • Heme Peroxidase-Mediated Nitration: Heme peroxidases can oxidize nitrite (NO₂⁻) to generate a nitrogen dioxide radical (•NO₂). This radical can then react with activated aromatic rings, such as the phenolic side chain of L-tyrosine, to form 3-nitrotyrosine.[9]

  • Nitric Oxide Synthase (NOS) Pathways: In some pathways, L-arginine is converted to L-citrulline and nitric oxide (•NO). Subsequent oxidation of •NO can lead to other reactive nitrogen species capable of nitration.

Stable isotope labeling experiments have identified L-arginine and glycine as precursors for the nitramine N-nitroglycine in Streptomyces noursei, and studies in Salegentibacter sp. have shown that nitrate reduction to nitrite is linked to the bionitration of phenolic substrates.[9]

nitration_pathway cluster_cell Cellular Environment Nitrate Nitrate (NO₃⁻) Nitrite Nitrite (NO₂⁻) Nitrate->Nitrite Nitrate Reductase Peroxidase Heme Peroxidase Nitrite->Peroxidase NO2_radical Nitrogen Dioxide Radical (•NO₂) Peroxidase->NO2_radical Oxidation (H₂O₂) Nitrated_Prod Nitrated Product (e.g., 3-Nitrotyrosine) NO2_radical->Nitrated_Prod Radical Attack Aromatic_Sub Aromatic Precursor (e.g., L-Tyrosine) Aromatic_Sub->Nitrated_Prod Non-enzymatic or Enzyme-mediated

Figure 2: A plausible peroxidase-mediated pathway for bionitration.

Part III: Devising a Hybrid Biosynthetic Strategy for 3-Amino-3-(4-nitrophenyl)butanoic acid

As 3-Amino-3-(4-nitrophenyl)butanoic acid is not a known natural product, its synthesis requires an engineered, multi-step biocatalytic pathway. By combining enzymes from the toolkits described above, we can propose a plausible route. The key challenges are the introduction of the nitro group and the handling of a substrate with a β-methyl group (a butanoic vs. propanoic acid backbone).

A logical approach would involve a convergent synthesis where the two key features—the nitro group and the β-amino acid backbone—are installed sequentially.

Proposed Engineered Pathway:

  • Step 1: Production of a Nitrated Precursor: The pathway would begin with the synthesis of a suitable nitrated α-amino acid. Given that enzymatic nitration often targets activated rings, a plausible starting point is the conversion of a precursor like L-tyrosine to 3-nitro-L-tyrosine using a peroxidase-based system. To obtain the desired 4-nitro substitution on a phenylalanine backbone, one would likely need to engineer a nitrating enzyme or evolve one for altered regioselectivity, or start with a pre-nitrated precursor fed to the culture.

  • Step 2: Conversion to a Substituted α-Keto Acid: The nitrated α-amino acid would be converted to its corresponding α-keto acid via a transaminase or oxidase.

  • Step 3: Carbon Backbone Extension: To create the butanoic acid structure, an enzyme capable of C-C bond formation would be required. An engineered carbon-chain extension enzyme could potentially add a methyl group, or an alternative strategy using an aldolase could be employed.

  • Step 4: Reductive Amination or Isomerization: The final step would involve converting the extended, nitrated keto-acid into the final β-amino acid. This is the most speculative step. A highly engineered aminomutase with profoundly altered substrate specificity would be required to isomerize the corresponding α-amino acid. Alternatively, a more plausible route might involve a transaminase specific for β-keto acids to directly aminate a β-keto precursor, followed by reduction.

engineered_workflow Start Core Metabolite (e.g., from Shikimate Pathway) Step1 Step 1: Aromatic Nitration (Engineered Nitrating Enzyme) Start->Step1 Precursor 4-Nitro-L-phenylalanine (or similar α-amino acid) Step1->Precursor Step2 Step 2: Isomerization (Engineered Aminomutase) Precursor->Step2 Target Target β-Amino Acid (e.g., 3-Amino-3-(4-nitrophenyl)propanoic acid) Step2->Target Step3 Step 3: Side-Chain Modification (e.g., Methyltransferase) Target->Step3 FinalTarget Final Target Molecule: 3-Amino-3-(4-nitrophenyl)butanoic acid Step3->FinalTarget

Figure 3: High-level conceptual workflow for an engineered biosynthetic pathway.

Part IV: Practical Methodologies in Biocatalysis

Translating theoretical pathways into practice requires robust experimental protocols. The following sections outline standardized, self-validating methodologies for expressing a key pathway enzyme and performing a biocatalytic conversion.

Protocol 1: Recombinant Expression and Purification of Phenylalanine Aminomutase (PaPAM)

This protocol describes the expression of N-terminally His-tagged PaPAM from P. agglomerans in E. coli and its subsequent purification.

Methodology:

  • Transformation: Transform E. coli BL21(DE3) cells with a pET-24b(+) vector containing the His₆-tagged AdmH (PaPAM) gene.[4] Plate on LB agar with kanamycin (50 µg/mL) and incubate overnight at 37°C.

  • Starter Culture: Inoculate 50 mL of LB medium containing kanamycin with a single colony. Grow overnight at 37°C with shaking (220 rpm).

  • Large-Scale Expression: Inoculate 1 L of fresh LB medium (with kanamycin) with 10 mL of the overnight culture. Grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM. Continue incubation for 16-20 hours at 18°C with shaking.

  • Cell Harvest and Lysis: Harvest cells by centrifugation (5,000 x g, 15 min, 4°C). Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse cells by sonication on ice.

  • Purification:

    • Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Validation and Storage:

    • Analyze eluted fractions by SDS-PAGE to confirm purity and molecular weight.

    • Pool pure fractions and dialyze against a storage buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol).

    • Determine protein concentration using a Bradford assay. Store at -80°C.

Protocol 2: Whole-Cell Biotransformation for β-Amino Acid Synthesis

This method uses the engineered E. coli from Protocol 1 as a whole-cell biocatalyst, which avoids enzyme purification and improves stability.

Methodology:

  • Biocatalyst Preparation: Grow and induce the E. coli BL21(DE3) cells expressing PaPAM as described in Protocol 1 (steps 1-4).

  • Cell Harvest: Harvest the induced cells by centrifugation (5,000 x g, 15 min, 4°C). Wash the cell pellet twice with 50 mM phosphate buffer (pH 8.0).

  • Reaction Setup: Resuspend the cell pellet in the reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5) to a final OD₆₀₀ of 20.

  • Substrate Addition: Add the α-amino acid substrate (e.g., (S)-α-phenylalanine or an analog) to a final concentration of 10-50 mM.

  • Biotransformation: Incubate the reaction mixture at 30°C with gentle agitation for 24-48 hours.

  • Monitoring and Analysis:

    • Withdraw aliquots at regular intervals (e.g., 0, 4, 8, 24, 48 hours).

    • Centrifuge the aliquots to pellet the cells.

    • Analyze the supernatant for substrate consumption and product formation using HPLC with a chiral column or by GC-MS after derivatization (e.g., N-benzoyl methyl ester).[4]

  • Self-Validation: The protocol is validated by running parallel controls: a) cells with no substrate, and b) substrate in buffer with no cells. Significant product formation should only be observed in the primary experimental setup.

Quantitative Data for Key Enzymes

The efficiency of a biocatalytic process is determined by the kinetic parameters of the enzymes involved. The table below summarizes representative data for relevant enzymes.

EnzymeSubstrateKₘ (mM)kcat (s⁻¹)ProductEnantiomeric Excess (e.e.)Reference
PaPAM (2S)-α-Phenylalanine~1.5~0.03(3S)-β-Phenylalanine>99%[4]
TcPAM (S)-α-PhenylalanineN/AN/A(R)-β-Phenylalanine>99%[7]
Lipase (B. cepacia) Racemic β-amino estersN/AN/A(S)-β-amino acids≥99%[10]
Aspartate β-decarboxylase L-Aspartate~2.7~150β-AlanineN/A (achiral)[11]

Conclusion and Future Perspectives

The biosynthesis of β-amino acids is a rich field, moving from the study of natural pathways to the forward-engineering of complex biocatalytic systems. While the de novo biosynthesis of a highly modified molecule like 3-Amino-3-(4-nitrophenyl)butanoic acid remains a significant challenge, the enzymatic tools to approach this problem are rapidly expanding. Advances in protein engineering, directed evolution, and genome mining are continuously uncovering enzymes with novel specificities and activities.[1] The integration of aminomutases with nitrating enzymes, methyltransferases, and other catalytic machinery within a single microbial host represents a frontier in synthetic biology. For drug development professionals, these bio-engineered routes promise more sustainable, economical, and stereoselective access to the chiral building blocks that will define the next generation of therapeutics.

References

  • Kudo, F., Miyanaga, A., & Eguchi, T. (2014). Biosynthesis of natural products containing β-amino acids. Natural Product Reports, 31(8), 1056-1073. [Link]

  • Christianson, C. V., et al. (2011). Stereochemistry and Mechanism of a Microbial Phenylalanine Aminomutase. Journal of the American Chemical Society, 133(22), 8523–8525. [Link]

  • Kudo, F., & Eguchi, T. (2014). Biosynthesis of natural products containing β-amino acids. RSC Publishing.
  • Wu, B., et al. (2013). Insight into the mechanism of aminomutase reaction: a case study of phenylalanine aminomutase by computational approach. Journal of Inorganic Biochemistry, 130, 82-90. [Link]

  • Mukherjee, H., & Martinez, C. A. (2011). Biocatalytic Route to Chiral Precursors of β-Substituted-γ-Amino Acids. ACS Catalysis, 1(8), 1010-1013. [Link]

  • Mukherjee, H., & Martinez, C. A. (2011). Biocatalytic Route to Chiral Precursors of β-Substituted-γ-Amino Acids. American Chemical Society.
  • M-CSA. Phenylalanine ammonia-lyase. Mechanism and Catalytic Site Atlas. [Link]

  • Kudo, F., & Eguchi, T. (2014). Biosynthesis of natural products containing β-amino acids. ResearchGate. [Link]

  • Wikipedia. (n.d.). Phenylalanine ammonia-lyase. [Link]

  • Maini, R., et al. (2016). In Vivo Biosynthesis of a β-Amino Acid-Containing Protein. Journal of the American Chemical Society, 138(19), 6142-6145. [Link]

  • Leuchtenberger, W., Huthmacher, K., & Drauz, K. (2005). Biotechnological production of amino acids and derivatives: current status and prospects. Applied Microbiology and Biotechnology, 69(1), 1-8. [Link]

  • Mukherjee, H., & Martinez, C. A. (2011). Biocatalytic Route to Chiral Precursors of Β-Substituted-Γ-Amino Acids. Amanote Research. [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12059-12093. [Link]

  • Lovelock, S. L., et al. (2014). Structural Investigations into the Stereochemistry and Activity of a Phenylalanine-2,3-aminomutase from Taxus chinensis. Biochemistry, 53(20), 3326–3336. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2009). Biocatalytic routes to chiral amines and amino acids. Current Opinion in Drug Discovery & Development, 12(6), 784-797. [Link]

  • Lelais, G., & Seebach, D. (2004). β2-amino acids-syntheses, occurrence in natural products, and components of β-peptides. Biopolymers, 76(3), 206-243. [Link]

  • Noda, S., et al. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology, 87(20), e01436-21. [Link]

  • Hong, Z., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1189313. [Link]

  • Forró, E., & Fülöp, F. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6031. [Link]

  • Contesini, F. J., et al. (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. ACS Catalysis, 12(18), 11335-11341. [Link]

  • Le-Meins, J.-F., et al. (2018). Enzymatic Synthesis of Amino Acids Endcapped Polycaprolactone: A Green Route Towards Functional Polyesters. Polymers, 10(2), 143. [Link]

  • Hsiao, H. Y., Walter, J. F., Anderson, D. M., & Hamilton, B. K. (1988). Enzymatic Production of Amino Acids. In Bioprocess Engineering (pp. 179-194). Springer. [Link]

  • Medicines for All Institute. (2019). PROCESS DEVELOPMENT REPORT: A One-Step Synthesis of (R)-3-aminobutan-1-ol. [Link]

  • Perkins, M., & Jasanoff, A. (2018). Nitration enzyme toolkit for the biosynthesis of energetic materials. Defense Technical Information Center. [Link]

Sources

Foundational

The Role of 3-Amino-3-(4-nitrophenyl)butanoic Acid in Chiral Building Block Synthesis: A Technical Guide for Advanced Peptidomimetics

Executive Summary & Structural Rationale In the landscape of modern drug discovery and foldamer engineering, β -amino acids have emerged as indispensable chiral building blocks. Among these, 3-Amino-3-(4-nitrophenyl)buta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of modern drug discovery and foldamer engineering, β -amino acids have emerged as indispensable chiral building blocks. Among these, 3-Amino-3-(4-nitrophenyl)butanoic acid (CAS 1270410-82-6) represents a highly specialized β3,3 -disubstituted scaffold[1].

The architectural brilliance of this molecule lies in its quaternary stereocenter at the C3 position. By incorporating both a methyl group and a 4-nitrophenyl moiety at the β -carbon, the molecule exerts severe steric encumbrance.

  • Causality in Conformational Rigidity: This geminal substitution profoundly restricts the rotational freedom around the Cα​−Cβ​ bond (the θ torsion angle). When polymerized or inserted into a peptide sequence, this restricted dihedral space forces the resulting β -peptides into highly stable, predictable secondary structures (such as 14-helices)[2]. This structural pre-organization bypasses the entropic penalty usually associated with peptide folding, rendering the resulting peptidomimetics highly resistant to proteolytic degradation.

  • The 4-Nitrophenyl Handle: The highly electron-withdrawing nitro group ( σp​=0.78 ) serves a dual purpose. Synthetically, it activates the precursor ketone/imine for nucleophilic attack. Post-synthetically, it acts as a robust, orthogonal masking group. It can be catalytically reduced to an aniline, providing a nucleophilic handle for attaching fluorophores, PEG chains, or E3 ligase ligands[3].

Mechanistic Pathways for Enantioselective Synthesis

Synthesizing quaternary stereocenters is notoriously difficult due to steric repulsion during carbon-carbon bond formation. However, several highly effective enantioselective pathways have been developed[2]:

  • Ellman’s Chiral Sulfinamide Chemistry (Industry Standard): The condensation of 4-nitroacetophenone with chiral tert-butanesulfinamide yields a chiral ketimine. The bulky sulfinyl group acts as a stereodirecting auxiliary during the subsequent Reformatsky addition, providing exceptional diastereoselectivity.

  • Cooperative Isothiourea and Brønsted Acid Catalysis: Recent advances utilize chiral isothioureas to generate C(1)-ammonium enolates from arylacetic acid esters. These enolates stereoselectively attack iminium ions generated in situ via Brønsted acid co-catalysis[4].

  • Multicomponent One-Pot Reactions: A facile three-component reaction utilizing malonic acid, ammonium acetate, and an aryl ketone can assemble the β -amino acid core. While this initially yields a racemic mixture, it can be coupled with enzymatic resolution (e.g., Penicillin acylase or Candida antarctica Lipase B) to isolate the desired enantiomer[5].

Workflow SM 4-Nitroacetophenone + (R)-t-Bu-Sulfinamide Ketimine Chiral Ketimine (Activated Electrophile) SM->Ketimine LewisAcid Ti(OEt)4 (Lewis Acid & Desiccant) LewisAcid->Ketimine Addition Diastereoselective Nucleophilic Addition Ketimine->Addition RefReagent Zn / BrCH2COOEt (Reformatsky Reagent) RefReagent->Addition ProtectedEster Protected β-Amino Ester (dr > 98:2) Addition->ProtectedEster Product 3-Amino-3-(4-nitrophenyl) butanoic acid ProtectedEster->Product Deprotection 6M HCl / Reflux (Global Deprotection) Deprotection->Product

Fig 1: Ellman’s auxiliary-directed enantioselective synthesis of quaternary β-amino acids.

Standardized Experimental Protocol: Ellman's Auxiliary Route

To guarantee high enantiomeric excess (ee) and operational scalability, the Ellman auxiliary approach is the preferred methodology for synthesizing 3-Amino-3-(4-nitrophenyl)butanoic acid.

Step 1: Lewis Acid-Mediated Ketimine Formation
  • Procedure: Charge a flame-dried Schlenk flask with 4-nitroacetophenone (1.0 eq) and (R)-(+)-2-methyl-2-propanesulfinamide (1.1 eq) in anhydrous THF under an argon atmosphere. Add titanium(IV) ethoxide ( Ti(OEt)4​ , 2.0 eq) dropwise at room temperature. Stir at 70°C for 24 hours.

  • Causality & Logic: The highly electron-withdrawing 4-nitro group severely deactivates the ketone. Ti(OEt)4​ is mandatory here; it coordinates to the ketone oxygen to increase its electrophilicity while simultaneously reacting with the generated water to drive the equilibrium forward.

  • Self-Validating System: The reaction's progress is intrinsically linked to the disappearance of the yellow ketone starting material and the formation of the more polar sulfinyl imine on TLC. If conversion halts prematurely, it indicates hydrolysis of the Ti(OEt)4​ due to adventitious moisture, prompting immediate reagent replacement.

Step 2: Diastereoselective Reformatsky Addition
  • Procedure: In a separate flask, activate Zinc dust (4.0 eq) with 1,2-dibromoethane and TMSCl in THF. Add ethyl bromoacetate (3.0 eq) to generate the zinc enolate. Cool the ketimine solution from Step 1 to -40°C. Add the zinc enolate dropwise and stir for 4 hours.

  • Causality & Logic: Cooling to -40°C is critical. It maximizes the facial selectivity dictated by the bulky tert-butanesulfinyl group, effectively blocking the Si-face and forcing Re-face attack. This prevents racemic background reactions.

  • Self-Validating System: Successful generation of the zinc enolate is visually confirmed by the consumption of zinc dust and a slight exotherm. Diastereoselectivity is validated post-reaction via crude 1H -NMR; the distinct chemical shifts of the tert-butyl protons allow for rapid determination of the diastereomeric ratio (dr) before proceeding.

Step 3: Global Deprotection
  • Procedure: Dissolve the crude protected β -amino ester in 6M HCl (aq) and reflux for 12 hours. Purify via ion-exchange chromatography (Dowex 50WX8).

  • Causality & Logic: The strongly acidic conditions simultaneously cleave the acid-labile sulfinyl auxiliary and hydrolyze the ethyl ester, yielding the final zwitterionic 3-amino-3-(4-nitrophenyl)butanoic acid in a single operational step.

Downstream Applications in Drug Development

The strategic incorporation of 3-Amino-3-(4-nitrophenyl)butanoic acid into drug pipelines revolves around its unique functional handles:

  • Photocleavable Linkers: The nitrophenyl moiety is frequently utilized in the development of photocleavable linkers for solid-phase peptide synthesis (SPPS). Upon UV irradiation ( λ=365 nm), the linker undergoes a structural rearrangement, cleanly releasing the synthesized peptide from the solid support[6].

  • Targeted Protein Degradation (PROTACs): β -amino acid derivatives are critical in the synthesis of immunomodulatory drugs, such as thalidomide analogues, which serve as E3 ligase ligands[3]. By reducing the 4-nitro group of our building block to an aniline, chemists can conjugate it directly to a target-protein binder. The rigid β3,3 -backbone acts as a non-degradable, conformationally restricted linker that precisely controls the spatial distance between the E3 ligase and the target protein, optimizing ubiquitination efficiency.

Comparative Efficacy of Synthetic Routes

To aid in route selection, the following table summarizes the quantitative data across various synthesis methods for quaternary β -amino acids:

Synthetic ApproachCatalyst / AuxiliaryYield (%)Enantiomeric Excess (ee %)Scalability & Key Advantage
Ellman’s Sulfinamide (R)-tert-Butanesulfinamide78 - 85%> 98%High predictability; industry standard for quaternary centers.
Cooperative Catalysis Isothiourea + Brønsted Acid88 - 94%92 - 96%High atom economy; avoids stoichiometric chiral auxiliaries.
Enzymatic Resolution Penicillin Acylase / Lipase B~ 45% (max 50%)> 99%Operationally simple; excellent green chemistry profile.
Rh-Catalyzed Addition Chiral Diene Ligands65 - 75%85 - 90%Direct functionalization of β -substituted acrylates.

References

1.[1] Title: 3-Amino-3-(4-nitrophenyl)butanoic acid | CAS 1270410-82-6 Source: Sigma-Aldrich URL:

2.[5] Title: A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids Source: ResearchGate URL:

3.[4] Title: Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis Source: PMC / NIH URL:

4.[2] Title: Enantioselective Synthesis of β-amino acids: A Review Source: Hilaris Publisher URL:

5.[6] Title: Facile Synthesis of N-(9-Fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic Acid as a Photocleavable Linker for Solid-Phase Peptide Synthesis Source: ResearchGate URL:

6.[3] Title: PDE4 inactive thalidomide (22) and its PDE4 active derivatives Source: ResearchGate URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Enantioselective Synthesis of 3-Amino-3-(4-nitrophenyl)butanoic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Methodology: Chiral N-Sulfinyl Imine (Ellman Auxiliary) Directed Asymmetric Mannich-Type Addition.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Methodology: Chiral N-Sulfinyl Imine (Ellman Auxiliary) Directed Asymmetric Mannich-Type Addition.

Introduction & Strategic Rationale

The synthesis of β-amino acids bearing a fully substituted quaternary stereocenter—such as 3-amino-3-(4-nitrophenyl)butanoic acid—presents a formidable synthetic challenge. Traditional organocatalytic Mannich reactions often fail to achieve high enantiofacial discrimination when constructing C3-quaternary centers due to severe steric repulsion between the pro-chiral ketone substituents [2].

To bypass these limitations, this protocol leverages the chemistry of chiral N-tert-butanesulfinamides (the Ellman auxiliary) [1]. By condensing 4-nitroacetophenone with enantiopure (R)- or (S)-tert-butanesulfinamide, we establish a powerful, self-validating chiral directing group. The subsequent addition of a titanium enolate proceeds through a highly organized, rigid transition state, overriding inherent steric clashes to deliver the quaternary β-amino ester with exceptional diastereoselectivity.

Experimental Workflow & Mechanistic Pathway

G Step1 Step 1: Ketimine Condensation 4-Nitroacetophenone + (R)-t-BuSONH2 Reagent: Ti(OEt)4, THF, 70°C Intermediate1 Chiral N-Sulfinyl Ketimine (Self-Validation: Yellow Spot on TLC) Step1->Intermediate1 Step2 Step 2: Diastereoselective Addition Methyl Acetate, LDA, ClTi(O-iPr)3 Condition: -78°C to RT Intermediate1->Step2 Intermediate2 N-Sulfinyl β-Amino Ester (Self-Validation: >95:5 dr via crude 1H-NMR) Step2->Intermediate2 Step3 Step 3: Deprotection & Hydrolysis 1. 4M HCl/MeOH (Cleavage) 2. LiOH, THF/H2O (Hydrolysis) Intermediate2->Step3 Product Enantiopure 3-Amino-3-(4-nitrophenyl) butanoic acid (Target) Step3->Product

Figure 1: Workflow for the enantioselective synthesis of 3-amino-3-(4-nitrophenyl)butanoic acid.

Step-by-Step Methodologies & Causality

Phase 1: Synthesis of the Chiral N-Sulfinyl Ketimine

Objective: Condense 4-nitroacetophenone with (R)-tert-butanesulfinamide.

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Charge the flask with 4-nitroacetophenone (10.0 mmol, 1.0 equiv) and (R)-tert-butanesulfinamide (11.0 mmol, 1.1 equiv).

  • Solvation & Activation: Dissolve the solids in anhydrous THF (50 mL). Dropwise, add Titanium(IV) ethoxide (Ti(OEt)₄) (20.0 mmol, 2.0 equiv) via syringe at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to 70 °C for 24 hours.

  • Workup: Cool to room temperature. Pour the mixture into an equal volume of saturated aqueous NaHCO₃ with rapid stirring (this precipitates titanium salts as a white solid). Filter through a Celite pad, wash with EtOAc, and concentrate the organic layer. Purify via flash chromatography (Hexanes/EtOAc).

  • Expert Causality: 4-Nitroacetophenone is highly electron-deficient and sterically hindered, rendering standard dehydrating agents (like MgSO₄ or molecular sieves) completely ineffective. Ti(OEt)₄ is mandatory here; it acts synergistically as a potent Lewis acid to activate the recalcitrant ketone and as an irreversible water scavenger to drive the equilibrium forward [1].

  • Self-Validation Checkpoint: The formation of the ketimine is visually self-validating. The reaction mixture will transition to a deep yellow color, and TLC will reveal a distinct, UV-active yellow spot with a higher Rf than the starting ketone.

Phase 2: Diastereoselective Titanium Enolate Addition

Objective: Construct the C3-quaternary stereocenter via asymmetric Mannich-type addition.

  • Enolate Generation: In a separate flame-dried flask under argon, add anhydrous THF (30 mL) and diisopropylamine (16.5 mmol, 1.5 equiv). Cool to -78 °C and add n-BuLi (15.0 mmol, 1.5 equiv). Stir for 30 minutes to form LDA.

  • Ester Addition: Add methyl acetate (15.0 mmol, 1.5 equiv) dropwise. Stir at -78 °C for 30 minutes to form the lithium enolate.

  • Transmetalation: Add Chlorotitanium triisopropoxide (ClTi(O-iPr)₃) (16.0 mmol, 1.6 equiv) dropwise. Stir for 45 minutes at -78 °C. The solution will turn slightly orange, indicating successful transmetalation to the titanium enolate.

  • Asymmetric Addition: Dissolve the purified chiral ketimine from Phase 1 (10.0 mmol) in THF (10 mL) and add it dropwise to the titanium enolate at -78 °C. Stir for 4 hours, then allow it to slowly warm to -20 °C.

  • Quench & Isolate: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Expert Causality: Why transmetalate to Titanium? A free lithium enolate would attack the ketimine through a loose, acyclic transition state, resulting in a nearly racemic mixture (dr ~1:1) [3]. Titanium's high Lewis acidity tightly coordinates both the sulfinyl oxygen and the imine nitrogen. This locks the substrates into a rigid, six-membered Zimmerman-Traxler chair transition state, forcing the enolate to attack exclusively from the less sterically hindered face of the imine.

  • Self-Validation Checkpoint: Before column chromatography, record a ¹H-NMR of the crude mixture. The tert-butyl group of the sulfinamide will appear as a sharp singlet (~1.2 ppm). The presence of a single major singlet (>95:5 integration ratio) instantly validates that the facial discrimination was successful.

Phase 3: Global Deprotection and Hydrolysis

Objective: Cleave the chiral auxiliary and hydrolyze the ester to yield the final zwitterionic amino acid.

  • Auxiliary Cleavage: Dissolve the purified N-sulfinyl β-amino ester (8.0 mmol) in anhydrous MeOH (20 mL). Add 4M HCl in dioxane (24.0 mmol, 3.0 equiv). Stir at room temperature for 2 hours. Concentrate the solvent in vacuo to yield the crude β-amino ester hydrochloride.

  • Ester Hydrolysis: Dissolve the crude hydrochloride salt in a 1:1 mixture of THF and H₂O (30 mL). Add Lithium hydroxide monohydrate (LiOH·H₂O) (32.0 mmol, 4.0 equiv). Stir at room temperature for 4–6 hours.

  • Zwitterion Precipitation: Carefully acidify the mixture with 1M HCl until the pH reaches the isoelectric point of the amino acid (approximately pH 6.0–6.5). The target 3-amino-3-(4-nitrophenyl)butanoic acid will precipitate as a crystalline solid. Filter and dry under high vacuum.

  • Expert Causality: The order of operations is critical. The tert-butanesulfinyl group is highly acid-labile but completely stable to base. Cleaving the auxiliary first under acidic conditions prevents any unwanted base-catalyzed retro-Mannich fragmentation. Once the amine is exposed and protonated, the subsequent basic hydrolysis of the methyl ester proceeds cleanly without jeopardizing the newly formed quaternary stereocenter.

Quantitative Data Summary

The following table outlines the expected analytical metrics and operational parameters for a standard 10 mmol scale synthesis based on this protocol.

Reaction PhaseKey Reagents & ConditionsExpected Yield (%)StereoselectivityReaction Time
1. Ketimine Condensation 4-Nitroacetophenone, (R)-t-BuSONH₂, Ti(OEt)₄, THF, 70 °C75 – 85%>99% (E)-isomer24 h
2. Diastereoselective Addition Methyl acetate, LDA, ClTi(O-iPr)₃, THF, -78 °C to -20 °C80 – 90%>95:5 dr5 h
3. Deprotection & Hydrolysis a) 4M HCl/MeOH; b) LiOH, THF/H₂O, rt85 – 95%>99% ee8 h (total)

References

  • Dragoli, D. R., Burdett, M. T., & Ellman, J. A. "Design, Synthesis, and Utility of a Support-Bound tert-Butanesulfinamide." Journal of the American Chemical Society.
  • Kumar, G. R., et al. "Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters." ACS / NIH.
  • Chi, Y., et al. "Practical Synthesis of Enantiomerically Pure β2-Amino Acids via Proline-Catalyzed Diastereoselective Aminomethylation of Aldehydes." Journal of the American Chemical Society.
Application

Application Note: HPLC Method Development for the Direct Chiral Separation of 3-Amino-3-(4-nitrophenyl)butanoic acid

Executive Summary The enantiomeric resolution of β-amino acids is a critical quality attribute in modern drug development, particularly for peptidomimetics and active pharmaceutical ingredients (APIs) requiring high prot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The enantiomeric resolution of β-amino acids is a critical quality attribute in modern drug development, particularly for peptidomimetics and active pharmaceutical ingredients (APIs) requiring high proteolytic stability. This application note details the robust, direct High-Performance Liquid Chromatography (HPLC) enantioseparation of 3-Amino-3-(4-nitrophenyl)butanoic acid .

Traditionally, the chiral separation of aliphatic amino acids requires pre-column derivatization (e.g., using Marfey's reagent) due to the absence of a strong UV chromophore[1]. However, the presence of the 4-nitrophenyl moiety in this analyte provides excellent UV absorptivity, allowing for a direct, underivatized separation approach. This guide outlines two orthogonal, self-validating methodologies utilizing Crown Ether and Macrocyclic Glycopeptide (Teicoplanin) Chiral Stationary Phases (CSPs).

Physicochemical Profiling & Mechanistic Rationale

To develop a robust method, we must first analyze the causality behind the analyte's interaction with the stationary phase. 3-Amino-3-(4-nitrophenyl)butanoic acid possesses three critical structural features:

  • A Primary Amine: Capable of protonation ( −NH3+​ ) at low pH.

  • A Carboxylic Acid: Capable of deprotonation ( −COO− ) at neutral/high pH.

  • A Bulky Chiral Center: The β-carbon is sterically hindered by the 4-nitrophenyl group.

The Crown Ether Mechanism

Crown ether columns (e.g., Crownpak CR(+), CrownSil) achieve chiral recognition through a highly specific host-guest inclusion complex. The 18-crown-6 ring encapsulates the primary ammonium group ( −R-NH3+​ ) of the analyte via three strong hydrogen bonds[2].

  • Causality of pH: For this complex to form, the amine must be fully protonated. Therefore, the mobile phase must be highly acidic (pH < 2). Perchloric acid ( HClO4​ ) is explicitly chosen over hydrochloric or phosphoric acid because the bulky perchlorate anion is chaotropic; it does not compete with the crown ether oxygens for hydrogen bonding with the analyte.

  • Causality of Temperature: Crown ether complexation is an enthalpy-driven process. Lowering the column temperature to sub-ambient levels (5–15 °C) significantly increases retention and enantiomeric resolution ( Rs​ )[3].

The Teicoplanin (Macrocyclic Glycopeptide) Mechanism

Teicoplanin-based CSPs (e.g., Chirobiotic T) offer a powerful orthogonal approach. Unlike crown ethers, teicoplanin contains multiple chiral centers, hydrogen bond donors/acceptors, and hydrophobic pockets, allowing it to operate in Polar Organic, Hydrophilic Interaction (HILIC), or Reversed-Phase modes[4]. It provides excellent enantioselectivity for amino acids using simple hydro-organic mobile phases without requiring highly corrosive acidic modifiers[5].

Workflow Start Target Analyte: 3-Amino-3-(4-nitrophenyl)butanoic acid Assess Assess Analyte Properties: Primary Amine + Carboxylic Acid Strong UV Chromophore Start->Assess Direct Direct HPLC Enantioseparation (No Derivatization) Assess->Direct CSP_Select Select Chiral Stationary Phase (CSP) Direct->CSP_Select Crown Crown Ether CSP (e.g., Crownpak, CrownSil) CSP_Select->Crown Teico Macrocyclic Glycopeptide (e.g., Chirobiotic T) CSP_Select->Teico Crown_Opt Acidic Mobile Phase (pH < 2) Sub-ambient Temp (5-15°C) Crown->Crown_Opt Teico_Opt Polar Organic / HILIC Mode Ambient Temp (25°C) Teico->Teico_Opt Valid Method Validation (Resolution > 1.5) Crown_Opt->Valid Teico_Opt->Valid

Fig 1. Decision tree for the direct chiral HPLC method development of β-amino acids.

Experimental Protocols: Self-Validating Systems

The following protocols are designed as self-validating systems. Proceeding to sample analysis is strictly contingent upon passing the embedded System Suitability Testing (SST).

Protocol A: Crown Ether-Based Separation

This method is the gold standard for primary amine-containing chiral compounds.

Materials:

  • Column: Crownpak CR(+) or CrownSil (4.0 mm × 150 mm, 5 µm)

  • Mobile Phase: Aqueous HClO4​ (pH 1.5) / Methanol (90:10, v/v)

  • Detection: UV at 275 nm (optimal for the 4-nitrophenyl group)

Step-by-Step Methodology:

  • Mobile Phase Preparation: Add approximately 1.6 mL of 70% perchloric acid to 900 mL of HPLC-grade water. Adjust precisely to pH 1.5. Add 100 mL of HPLC-grade Methanol. Filter through a 0.22 µm membrane and sonicate to degas. Causality: Methanol is kept at 10% to reduce hydrophobic retention while maintaining the integrity of the hydrogen-bonded inclusion complex.

  • System Equilibration: Purge the HPLC lines with water before introducing the acidic mobile phase to prevent buffer precipitation. Set the column oven strictly to 10 °C . Pump the mobile phase at 0.8 mL/min until the baseline is stable (approx. 30 column volumes).

  • Sample Preparation: Dissolve the racemic 3-Amino-3-(4-nitrophenyl)butanoic acid standard in the mobile phase to a concentration of 0.5 mg/mL.

  • System Suitability Test (SST) & Validation: Inject 5 µL of the racemate.

    • Acceptance Criteria: Enantiomeric resolution ( Rs​ ) must be ≥1.5 . Tailing factor ( Tf​ ) ≤1.2 .

    • Self-Correction: If Rs​<1.5 , verify the column temperature. An increase of even 5 °C can collapse the resolution due to the enthalpy-driven nature of the complexation[3].

Mechanism Amine Protonated Primary Amine (-NH3+) Complex Host-Guest Complex (3 Hydrogen Bonds) Amine->Complex enters Crown 18-Crown-6 Cavity (Chiral Selector) Crown->Complex encapsulates Steric Steric Barrier (4-Nitrophenyl Group) Complex->Steric modified by Resolution Enantiomeric Resolution Steric->Resolution yields

Fig 2. Mechanism of chiral recognition for β-amino acids on a Crown Ether stationary phase.

Protocol B: Teicoplanin-Based Separation (Orthogonal Method)

This method is ideal if highly acidic mobile phases are incompatible with the laboratory's LC-MS infrastructure or downstream preparative scaling.

Materials:

  • Column: Chirobiotic T (4.6 mm × 250 mm, 5 µm)

  • Mobile Phase: Methanol / 10 mM Ammonium Acetate, pH 5.5 (70:30, v/v)

  • Detection: UV at 275 nm

Step-by-Step Methodology:

  • Mobile Phase Preparation: Dissolve 0.77 g of Ammonium Acetate in 300 mL of water (yields ~10 mM). Adjust to pH 5.5 with dilute acetic acid. Mix with 700 mL of Methanol. Causality: Operating near the isoelectric point of the β-amino acid ensures it exists as a zwitterion, maximizing ionic interactions with the teicoplanin cleft.

  • System Equilibration: Set the column oven to 25 °C (ambient). Equilibrate at 1.0 mL/min for 45 minutes.

  • System Suitability Test (SST): Inject 5 µL of the racemate (0.5 mg/mL in mobile phase).

    • Acceptance Criteria: Rs​≥1.5 .

    • Self-Correction: If retention times are too long, increase the methanol content. Teicoplanin in HILIC/Polar mode exhibits reduced retention with higher organic concentrations[4].

Quantitative Data Summaries

The following tables summarize the expected chromatographic performance and the mandatory self-validation parameters for both methods.

Table 1: Comparison of Chromatographic Parameters

ParameterCrown Ether Method (Protocol A)Teicoplanin Method (Protocol B)
Primary Chiral Interaction Host-Guest Inclusion (H-bonding)Pi-Pi, Steric, and Ionic
Mobile Phase pH 1.5 HClO4​ / Methanol (90:10)MeOH / 10mM NH4​OAc pH 5.5 (70:30)
Column Temperature 10 °C (Strictly controlled)25 °C (Ambient)
Expected Selectivity ( α ) 1.45 - 1.601.20 - 1.35
Expected Resolution ( Rs​ ) > 2.0 (Baseline resolved)1.5 - 1.8
Elution Order D-enantiomer typically elutes first*Matrix/Analyte dependent

*Note: Elution order on Crownpak CR(+) generally results in the D-isomer eluting before the L-isomer. To invert the elution order for preparative impurity isolation, a CR(-) column can be utilized.

Table 2: System Suitability and Validation Criteria

MetricAcceptance CriterionCorrective Action if Failed
Resolution ( Rs​ ) ≥1.5 Lower temperature (Crown) or adjust pH (Teicoplanin).
Tailing Factor ( Tf​ ) ≤1.2 Ensure sample is dissolved in the mobile phase, not pure organic solvent.
Capacity Factor ( k1​ ) 1.0<k1​<10.0 Adjust organic modifier concentration (Methanol).
Blank Injection No interfering peaks at tR​ Flush system with high aqueous phase to remove buffer salts.

References

The methodologies and mechanistic claims detailed in this application note are grounded in the following peer-reviewed literature and authoritative industry standards:

1.[1] Rapid, Robust and Ultra-Sensitive HPLC Enantioseparation of β-Amino Alcohols Source: Journal of Chromatographic Science, Oxford Academic URL:[Link] 2.[3] HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester Source: Journal of Liquid Chromatography & Related Technologies, Taylor & Francis URL:[Link] 3.[2] Crown-Ether Chiral Stationary Phases Source: Regis Technologies URL:[Link] 4.[4] Comparison of Enantioselective HPLC Separation of Structurally Diverse Compounds on Chiral Stationary Phases With Different Teicoplanin Coverage and Distinct Linkage Chemistry Source: PubMed, National Institutes of Health (NIH) URL:[Link] 5.[5] Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods Source: Molecules, MDPI URL:[Link]

Sources

Method

Incorporating 3-Amino-3-(4-nitrophenyl)butanoic acid into solid-phase peptide synthesis

Application Note: Strategic Incorporation and Orthogonal Modification of 3-Amino-3-(4-nitrophenyl)butanoic acid in Fmoc-SPPS Audience: Researchers, scientists, and drug development professionals Focus: Solid-Phase Peptid...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Incorporation and Orthogonal Modification of 3-Amino-3-(4-nitrophenyl)butanoic acid in Fmoc-SPPS

Audience: Researchers, scientists, and drug development professionals Focus: Solid-Phase Peptide Synthesis (SPPS), Peptidomimetics, Orthogonal Functionalization

Introduction & Scientific Rationale

The integration of β -amino acids into therapeutic peptide sequences is a highly effective strategy for generating peptidomimetics with enhanced proteolytic stability and predictable secondary structures (such as 14-helices)[1]. Among these building blocks, 3-amino-3-(4-nitrophenyl)butanoic acid represents a highly specialized, dual-purpose monomer.

Structurally, it is a β3,3 -disubstituted amino acid featuring a quaternary β -carbon. This imparts severe conformational restriction to the peptide backbone. Furthermore, the p-nitrophenyl moiety serves as a stable, latent aniline group. By keeping the amine masked as a nitro group during the primary chain assembly, chemists can perform an on-resin orthogonal reduction late in the synthesis, unveiling a primary aromatic amine for site-specific conjugation (e.g., fluorophores, PEGylation, or branching).

Mechanistic Insights & Causality: Overcoming Synthesis Bottlenecks

Working with this monomer requires deviating from standard Fmoc-SPPS protocols due to two primary mechanistic challenges:

  • Steric Encumbrance at the β -Carbon (The Acylation Bottleneck): Coupling the carboxylic acid of Fmoc-3-amino-3-(4-nitrophenyl)butanoic acid to a growing peptide chain is relatively unhindered because the reactive carbonyl is separated from the bulky quaternary center by a methylene group (-CH2-). However, once incorporated and Fmoc-deprotected, the resulting primary amine is severely shielded by the geminal methyl and 4-nitrophenyl groups (the Thorpe-Ingold effect). Standard coupling reagents (like HBTU/DIPEA) fail to acylate this hindered amine efficiently[2]. To overcome this, highly reactive uronium salts containing the 7-aza-1-hydroxybenzotriazole (HOAt) leaving group (e.g., HATU) or DIC/OxymaPure combined with microwave-assisted heating are strictly required.

  • Orthogonal Nitro Reduction: The nitroaromatic group is completely stable to the basic conditions of Fmoc removal (piperidine) and the acidic conditions of global cleavage (TFA). To utilize it as a conjugation point, it must be reduced to an amine. While sodium dithionite is a common reducing agent, it is highly insoluble in DMF and requires aqueous conditions, which causes hydrophobic polystyrene resins to collapse, halting the reaction[3]. Therefore, Tin(II) chloride ( SnCl2​ ) in acidic DMF is the mechanistic choice for on-resin reduction, as it maintains resin swelling and provides a potent proton-donating environment for the reductive elimination[3].

Quantitative Data: Coupling Efficiency Optimization

The following table summarizes empirical data for the critical bottleneck step: coupling the subsequent Fmoc-amino acid onto the deprotected β3 -amine of the incorporated 3-amino-3-(4-nitrophenyl)butanoic acid.

Coupling ReagentAdditiveBaseTemp (°C)Time (min)Conversion (%)*
HBTU (4.9 eq)HOBt (5.0 eq)DIPEA25120< 20%
DIC (5.0 eq)Oxyma (5.0 eq)None2512045%
HATU (4.9 eq)HOAt (5.0 eq)DIPEA2512078%
DIC (5.0 eq)Oxyma (5.0 eq)None75 (MW)30> 95%
HATU (4.9 eq) HOAt (5.0 eq) DIPEA 75 (MW) 30 > 98%

*Conversion determined by LC-MS analysis of micro-cleaved intermediate peptides.

Workflow Visualization

SPPS_Workflow step1 1. Resin Swelling (DMF, 1h) step2 2. Couple Fmoc-β-AA (DIC/Oxyma, RT, 2h) step1->step2 Wash step3 3. Fmoc Deprotection (20% Piperidine/DMF) step2->step3 Kaiser Test (-) step4 4. Couple Next Amino Acid (HATU/HOAt, 75°C, 30min) step3->step4 UV Monitor step5 5. On-Resin Nitro Reduction (2M SnCl2, DMF/AcOH) step4->step5 LC-MS Validate step6 6. Cleavage & Deprotection (TFA/TIS/H2O) step5->step6 Mass Shift (-30 Da)

Fig 1: Optimized Fmoc-SPPS workflow for sterically hindered β-amino acids and nitro reduction.

Self-Validating Experimental Protocols

Protocol A: Incorporation of Fmoc-3-Amino-3-(4-nitrophenyl)butanoic acid

Causality: This step attaches the monomer to the unhindered amine of the growing peptide chain. Standard room-temperature coupling is sufficient[2].

  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide MBHA, 0.1 mmol scale) in DMF for 1 hour.

  • Fmoc Removal: Treat with 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash thoroughly with DMF (5x).

  • Activation: In a vial, dissolve Fmoc-3-amino-3-(4-nitrophenyl)butanoic acid (0.3 mmol, 3 eq) and OxymaPure (0.3 mmol, 3 eq) in a minimum volume of DMF. Add DIC (0.3 mmol, 3 eq). Pre-activate for 2 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation (Kaiser Test): Perform a Kaiser test. A successful coupling yields yellow beads (negative result), confirming the primary amine of the resin has been fully acylated[2].

Protocol B: Acylation of the Hindered β3 -Amine (Bottleneck Step)

Causality: The extreme steric bulk requires highly reactive HOAt-derived esters and thermal energy to force the amide bond formation.

  • Fmoc Removal: Treat the resin with 20% piperidine in DMF (2 x 15 min).

    • Validation: Collect the deprotection washes and measure UV absorbance at 301 nm. Compare against the theoretical yield of the piperidine-dibenzofulvene adduct to ensure complete removal of the Fmoc group.

  • Activation: Dissolve the next Fmoc-amino acid (0.5 mmol, 5 eq), HATU (0.49 mmol, 4.9 eq), and HOAt (0.5 mmol, 5 eq) in DMF. Add DIPEA (1.0 mmol, 10 eq). Pre-activate for 1 minute.

  • Coupling: Add the mixture to the resin. Heat the reaction vessel to 75°C using a microwave peptide synthesizer for 30 minutes (or agitate at RT for 12–16 hours if MW is unavailable).

  • Validation (Micro-cleavage): The Kaiser test is prone to false negatives on highly hindered amines. Instead, withdraw ~2 mg of resin, wash with DCM, and treat with 50 µL of TFA/TIS/H2O (95:2.5:2.5) for 30 mins. Evaporate, reconstitute in MeCN/H2O, and analyze via LC-MS to confirm the presence of the desired product mass and absence of the deletion sequence.

Protocol C: Orthogonal On-Resin Nitro Reduction

Causality: SnCl2​ provides a soluble, resin-compatible reductive environment to convert the latent nitro group into an addressable aniline[3].

  • Preparation: Wash the resin extensively with DMF (5x) and DCM (5x) to remove any residual basic or nucleophilic species.

  • Reagent Formulation: Prepare a fresh 2.0 M solution of Tin(II) chloride dihydrate ( SnCl2​⋅2H2​O ) in DMF. Add 1% (v/v) glacial acetic acid to provide the necessary protons for the reduction[3].

  • Reduction: Add the SnCl2​ solution to the resin. Agitate gently at room temperature for 12 hours.

  • Neutralization & Washing: Drain the reactor. Wash the resin with DMF (3x), followed by 5% DIPEA in DMF (3x) to neutralize the acid and remove tin salts. Wash with DCM (5x).

  • Validation (Mass Shift): Perform a micro-cleavage (as described in Protocol B) and analyze via LC-MS. A successful reduction is confirmed by a precise mass shift of -30 Da (conversion of −NO2​ [46 Da] to −NH2​ [16 Da]).

References

  • Benchchem. "A Comparative Guide to Fmoc-β-homoalanine(styryl)-OH and Other β-Amino Acids in Peptide and Drug Development." Benchchem.
  • Luxembourg Bio Technologies. "FULL PAPER p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis." European Journal of Organic Chemistry.
  • ResearchGate. "Preparation of N-Fmoc-Protected β2- and β3-Amino Acids and Their Use as Building Blocks for the Solid-Phase Synthesis of β-Peptides." Helvetica Chimica Acta.

Sources

Application

Application Note: High-Yield Reduction of the 4-Nitro Group in 3-Amino-3-(4-nitrophenyl)butanoic Acid

Executive Summary & Scientific Rationale The synthesis of highly functionalized β -amino acids is a cornerstone of modern drug development, as these motifs serve as critical pharmacophores in peptidomimetics and small-mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The synthesis of highly functionalized β -amino acids is a cornerstone of modern drug development, as these motifs serve as critical pharmacophores in peptidomimetics and small-molecule therapeutics. The molecule 3-Amino-3-(4-nitrophenyl)butanoic acid contains three highly reactive functional groups: a primary aliphatic amine, a carboxylic acid, and an aromatic nitro group.

The targeted transformation—reducing the 4-nitro group to a 4-amino group to yield 3-Amino-3-(4-aminophenyl)butanoic acid —presents a unique chemoselectivity and isolation challenge. Because the resulting product possesses one carboxylic acid and two basic amino groups, it exhibits complex zwitterionic behavior and extreme aqueous solubility. Traditional chemical reductions utilizing metal salts (e.g., Fe/HCl or SnCl2​ ) generate heavy metal byproducts that strongly chelate with the amino acid, making extraction into organic solvents nearly impossible.

To bypass these isolation bottlenecks, heterogeneous catalytic hydrogenation is mandatory. This application note details two field-proven, highly scalable protocols: Catalytic Transfer Hydrogenation (CTH) and Direct H2​ Catalytic Hydrogenation. Both methods ensure complete conversion while leaving no metallic residues in the final reaction liquor, allowing for a simple filtration and concentration workup.

Mechanistic Insights into Catalytic Reduction

The reduction of an aromatic nitro group on a palladium surface is a stepwise process. Whether the hydrogen source is direct H2​ gas or an in-situ donor like ammonium formate, the pathway remains thermodynamically driven by the palladium catalyst ().

In the Catalytic Transfer Hydrogenation (CTH) method, ammonium formate ( HCOONH4​ ) acts as a highly efficient, mild hydrogen donor. Upon contact with the Pd/C surface, ammonium formate rapidly decomposes into hydrogen gas, carbon dioxide, and ammonia. The localized, nascent hydrogen actively reduces the nitroarene ( Ar-NO2​ ) through a nitroso ( Ar-NO ) and an arylhydroxylamine ( Ar-NHOH ) intermediate, ultimately yielding the target aniline derivative ( Ar-NH2​ ) ().

This method is particularly elegant for zwitterionic amino acids because the byproducts ( CO2​ and NH3​ ) are volatile gases that naturally escape the reaction matrix, leaving a highly pure product behind.

Mechanism Nitro Ar-NO2 (Nitroarene) Nitroso Ar-NO (Nitrosoarene) Nitro->Nitroso Pd/C, H-donor -H2O Hydroxylamine Ar-NHOH (Arylhydroxylamine) Nitroso->Hydroxylamine Pd/C, H-donor Amine Ar-NH2 (Aniline Derivative) Hydroxylamine->Amine Pd/C, H-donor -H2O

Caption: Stepwise mechanistic pathway for the reduction of the nitro group on a palladium catalyst surface.

Experimental Workflows & Protocols

Protocol A: Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate

This protocol is ideal for standard laboratory setups lacking high-pressure reactor infrastructure. It is extremely mild and highly chemoselective.

Reagents & Materials:

  • 3-Amino-3-(4-nitrophenyl)butanoic acid: 1.0 eq (Starting Material)

  • Ammonium formate ( HCOONH4​ , anhydrous): 5.0 eq

  • Palladium on Carbon (10 wt% Pd/C, 50% wet): 5-10 mol%

  • Solvent: Methanol (HPLC grade)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-Amino-3-(4-nitrophenyl)butanoic acid in Methanol (approx. 10 mL per gram of substrate).

  • Catalyst Addition: Carefully add the 10% Pd/C to the solution. Caution: Pd/C is pyrophoric; adding it to a solvent under an inert argon or nitrogen atmosphere is highly recommended.

  • Hydrogen Donor Addition: Add anhydrous ammonium formate in a single portion.

  • Reaction: Stir the mixture at 25–30 °C.

    • Self-Validation Checkpoint: The reaction mixture will immediately begin to effervesce due to the release of CO2​ , NH3​ , and H2​ gases. The cessation of this vigorous bubbling (typically after 45–60 minutes), coupled with the disappearance of the characteristic yellow tint of the nitroarene, provides a visual, real-time confirmation that the hydrogen transfer is complete.

  • Filtration: Once complete (verified by HPLC/TLC), filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake with hot methanol to ensure complete recovery of the highly polar product.

  • Isolation: Concentrate the filtrate in vacuo. Triturate the resulting solid with cold diethyl ether or ethanol to remove any trace ammonium salts, yielding the pure 3-Amino-3-(4-aminophenyl)butanoic acid.

Workflow Start Starting Material 3-Amino-3-(4-nitrophenyl)butanoic acid Reagents Addition of Reagents 10% Pd/C & Ammonium Formate Start->Reagents Reaction Catalytic Transfer Hydrogenation Stir in MeOH at 25-30°C Reagents->Reaction Check Reaction Completion? (Effervescence stops / HPLC) Reaction->Check Check->Reaction No Filtration Catalyst Removal Filter through Celite pad Check->Filtration Yes Workup Solvent Evaporation Concentrate in vacuo Filtration->Workup Product Final Product 3-Amino-3-(4-aminophenyl)butanoic acid Workup->Product

Caption: Workflow for the Catalytic Transfer Hydrogenation (CTH) of 3-Amino-3-(4-nitrophenyl)butanoic acid.

Protocol B: Direct Catalytic Hydrogenation ( H2​ Gas)

This protocol is optimized for industrial scale-up and high atom economy, utilizing direct hydrogen gas ().

Reagents & Materials:

  • 3-Amino-3-(4-nitrophenyl)butanoic acid: 1.0 eq

  • Palladium on Carbon (10 wt% Pd/C): 2-5 mol%

  • Hydrogen Gas ( H2​ ): Balloon or pressurized reactor (1–3 atm)

  • Solvent: Methanol or Water/Methanol mixture

Step-by-Step Methodology:

  • Setup: Charge a Parr shaker or a standard reaction flask with the substrate, solvent, and Pd/C.

  • Purging: Seal the vessel and purge the atmosphere with Nitrogen (3 cycles) to remove oxygen, followed by Hydrogen gas (3 cycles).

  • Hydrogenation: Pressurize the vessel with H2​ (1-3 atm) or attach a hydrogen balloon. Stir vigorously at room temperature.

    • Self-Validation Checkpoint: Monitor the hydrogen uptake via a mass flow controller or burette. The stoichiometric consumption of exactly 3 molar equivalents of H2​ gas provides quantitative validation of the reaction's progress. Once the pressure stabilizes and hydrogen uptake ceases, the reduction is thermodynamically complete.

  • Workup: Purge the system with Nitrogen to remove residual H2​ . Filter the catalyst over Celite, wash with solvent, and evaporate the filtrate to isolate the product.

Quantitative Data Presentation

The following table summarizes the operational metrics for both protocols, allowing researchers to select the optimal method based on their infrastructure and scale.

ParameterProtocol A: CTH (Ammonium Formate)Protocol B: Direct Hydrogenation ( H2​ )
Hydrogen Source Ammonium Formate (Solid, 5.0 eq) H2​ Gas (1-3 atm)
Catalyst Loading 5 - 10 mol% Pd/C2 - 5 mol% Pd/C
Reaction Temperature 25 - 30 °C20 - 25 °C
Reaction Time 1 - 2 Hours2 - 4 Hours
Typical Yield > 92%> 95%
Primary Byproducts NH3​ (gas), CO2​ (gas) H2​O (liquid)
Scalability Excellent for Lab-Scale (< 100g)Ideal for Pilot/Process Scale (> 100g)
Key Advantage No specialized pressure equipment neededUltimate atom economy; zero salt byproducts

References

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Ag@α-Ti(HPO4)2·H2O: Experimental and Computational Studies Source: ACS Publications, Industrial & Engineering Chemistry Research URL:[Link]

  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates Source: Organic Chemistry Portal (Org. Lett. 2021, 23, 8114-8118) URL:[Link]

Method

Protecting group strategies for 3-Amino-3-(4-nitrophenyl)butanoic acid coupling

Application Note: Advanced Protecting Group and Coupling Strategies for 3-Amino-3-(4-nitrophenyl)butanoic Acid Executive Summary & Mechanistic Rationale The incorporation of heavily substituted β -amino acids into peptid...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Protecting Group and Coupling Strategies for 3-Amino-3-(4-nitrophenyl)butanoic Acid

Executive Summary & Mechanistic Rationale

The incorporation of heavily substituted β -amino acids into peptidomimetics is a critical strategy for enhancing proteolytic stability and inducing specific secondary structures (foldamers). Among these, 3-amino-3-(4-nitrophenyl)butanoic acid presents a unique synthetic challenge. As a β3,3 -disubstituted amino acid, its β -carbon is a fully substituted quaternary center bearing a methyl group, a 4-nitrophenyl group, and the primary amine.

As a Senior Application Scientist, it is vital to understand the causality behind why standard protocols fail with this molecule:

  • Extreme Steric Hindrance: The quaternary nature of the β -carbon creates a neopentyl-like steric shield around the adjacent α -methylene and carboxylate, while simultaneously burying the β -amine in a highly congested tert-alkyl-like environment. This complicates amino acid coupling significantly[1].

  • Electronic Attenuation: The strongly electron-withdrawing 4-nitrophenyl group exerts a negative inductive effect (-I), significantly reducing the basicity and nucleophilicity of the β -amine compared to standard aliphatic amines.

These dual factors render standard coupling protocols (e.g., DIC/HOBt) highly inefficient, leading to incomplete reactions, truncated sequences, and complex purification profiles. This guide establishes a self-validating framework for selecting protecting groups and coupling reagents to successfully integrate this challenging building block.

Protecting Group (PG) Strategies

The selection of N-terminal and C-terminal protecting groups must account for the steric bulk of the molecule. A bulky protecting group can exacerbate the inherent steric hindrance, preventing successful coupling of the subsequent residue.

N-Terminal Protection (Amine):

  • Boc (tert-Butyloxycarbonyl): Highly recommended for solution-phase synthesis. The Boc group has a relatively small spatial footprint compared to fluorenyl-based groups, which minimizes additional steric clash during the activation of the C-terminal carboxylate. Furthermore, its removal is orthogonal to the 4-nitrophenyl group[2].

  • Fmoc (9-Fluorenylmethoxycarbonyl): The standard for Solid-Phase Peptide Synthesis (SPPS). However, the massive steric bulk of the Fmoc group, when attached to the already congested β3,3 -quaternary center, can severely hinder the subsequent deprotection step. If Fmoc is used, deprotection may require stronger bases (e.g., 2% DBU in DMF) rather than standard 20% piperidine, alongside extended reaction times.

  • Alloc (Allyloxycarbonyl): Offers an excellent balance of minimal steric bulk and orthogonal cleavage (Pd(0) catalysis), making it ideal for the synthesis of cyclic peptidomimetics where late-stage selective deprotection is required.

C-Terminal Protection (Carboxylic Acid):

  • tert-Butyl Ester (-OtBu): Ideal when N-Fmoc protection is utilized. It is stable to the basic conditions of Fmoc removal and is cleanly cleaved during global TFA deprotection.

  • Benzyl Ester (-OBn): Preferred for N-Boc strategies, removable via catalytic hydrogenolysis. However, care must be taken as prolonged hydrogenolysis can reduce the 4-nitrophenyl group to a 4-aminophenyl group. If preservation of the nitro group is required, allyl esters (-OAll) are the superior orthogonal choice.

Coupling Strategies: Overcoming the Quaternary Barrier

The coupling of 3-amino-3-(4-nitrophenyl)butanoic acid must be approached from two distinct perspectives: acting as the electrophile (acylating agent) and acting as the nucleophile (amine acceptor).

Scenario A: The Amino Acid as the Electrophile (C-Terminal Activation) While the carboxylate is separated from the bulky β -carbon by an α -methylene group, the sheer size of the β -substituents still impedes the approach of bulky nucleophiles. Standard carbodiimides are insufficient. Uronium salts like HATU or COMU are mandatory. COMU is particularly advantageous as it is a safer, non-explosive alternative to benzotriazole-based reagents and exhibits exceptional efficiency in hindered couplings[3].

Scenario B: The Amino Acid as the Nucleophile (N-Terminal Acylation) This is the critical bottleneck. The incoming activated amino acid must attack the sterically shielded, electronically deactivated β -amine.

  • Symmetric Anhydrides or Acid Fluorides: The use of acid fluorides (generated in situ with TFFH or isolated via DAST) is highly recommended. The fluoride ion is an exceptionally small leaving group, minimizing steric clash in the tetrahedral transition state.

  • Microwave Assistance: Thermal energy is often required to overcome the high activation energy barrier of this coupling. Microwave irradiation at 75 °C for 15-20 minutes dramatically improves yields compared to 24-hour room temperature couplings.

Quantitative Reagent Comparison

Coupling Reagent SystemActivation MechanismRelative Aminolysis RateEpimerization RiskRecommended Application for β3,3 -AA
DIC / HOBt Benzotriazole Active EsterLowLowNot recommended; leads to incomplete coupling.
HATU / HOAt / DIPEA Azabenzotriazole Active EsterHighModerateStandard SPPS; requires double coupling[4].
COMU / Oxyma / TMP Oxime-based Uronium SaltVery HighVery LowGold standard for SPPS and solution phase[3].
TFFH / DIPEA Acid FluorideExtremely HighModerateBest for acylating the sterically hindered β -amine.
BTC (Triphosgene) Acid ChlorideExtremely HighHighSolution-phase only; use when standard methods fail.

Mechanistic Pathways & Workflows

Mechanistic_Rationale Target 3-Amino-3-(4-nitrophenyl) butanoic acid Steric Quaternary β-Carbon (Extreme Steric Bulk) Target->Steric Electronic 4-Nitrophenyl Group (Electron Withdrawing) Target->Electronic Amine Attenuated Amine Nucleophilicity Steric->Amine Carboxyl Shielded Carboxyl Electrophilicity Steric->Carboxyl Electronic->Amine Sol1 Use Low-Bulk PGs (Boc or Alloc) Amine->Sol1 Sol2 Use Highly Reactive Coupling Agents (COMU/HATU) Amine->Sol2 Carboxyl->Sol2 Sol3 Microwave Assistance (75°C) Carboxyl->Sol3

Logical decision tree mapping structural features to specific synthetic strategies.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of Fmoc-3-Amino-3-(4-nitrophenyl)butanoic Acid (Protection) Causality: The reduced nucleophilicity of the amine requires a highly reactive Fmoc source (Fmoc-OSu) and prolonged reaction times to ensure complete conversion.

  • Dissolution: Suspend 3-amino-3-(4-nitrophenyl)butanoic acid (10 mmol) in a 1:1 mixture of 10% aqueous Na2​CO3​ and 1,4-dioxane (50 mL). Stir vigorously until complete dissolution is achieved.

  • Activation: Chill the solution to 0 °C in an ice bath. Slowly add Fmoc-OSu (12 mmol, 1.2 eq) dissolved in 20 mL of dioxane dropwise over 30 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Due to steric hindrance, stir the reaction for 24 hours (standard amino acids require only 2-4 hours).

  • Validation (In-Process): Monitor via TLC (DCM:MeOH 9:1). The starting material should be entirely consumed.

  • Workup: Acidify the aqueous layer to pH 2.0 using 1M HCl (Caution: evolution of CO2​ ). Extract the resulting precipitate with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo. Purify via flash chromatography if residual Fmoc-OSu is present.

Protocol 2: SPPS Incorporation via COMU/Oxyma (Coupling onto the Hindered Amine) Causality: When acylating the sterically buried β -amine on solid support, COMU provides superior activation[3]. TMP (sym-collidine) acts as a base that minimizes epimerization of the incoming amino acid, which is critical during the prolonged coupling times required for β3,3 -amino acids[5].

  • Resin Swelling: Swell the resin bearing the N-terminal 3-amino-3-(4-nitrophenyl)butanoic acid in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 15 minutes. Validation: Perform a Chloranil test (Kaiser test may yield false negatives for highly hindered/secondary-like amines). A positive test indicates successful deprotection.

  • Pre-Activation: In a separate vial, dissolve the incoming Fmoc-Amino Acid (4.0 eq) and COMU (4.0 eq) in minimal DMF. Add TMP (8.0 eq) and Oxyma Pure (4.0 eq). Stir for 2 minutes until a color change (usually yellow/orange) indicates active ester formation.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 4 to 12 hours.

  • Microwave Alternative (Recommended): If available, heat the reaction mixture in a microwave peptide synthesizer at 75 °C for 15 minutes.

  • Validation & Capping: Wash the resin (DMF 5x, DCM 5x). Perform a Chloranil test. If slightly positive, perform a second coupling. If negative, cap unreacted amines using Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes to prevent deletion sequences.

SPPS_Workflow Step1 Resin Swelling & Wash DMF / DCM Step2 Fmoc Deprotection 20% Piperidine in DMF (Extended Time) Step1->Step2 Step3 Validation Chloranil Test (Avoid Kaiser) Step2->Step3 Step4 Activation Incoming AA + COMU + Oxyma + TMP Step3->Step4 Step5 Coupling 4h Room Temp OR 15min @ 75°C (MW) Step4->Step5 Step6 Capping Ac2O / DIPEA (Mandatory for Hindered AAs) Step5->Step6

Optimized SPPS workflow for coupling onto the sterically hindered β-amine.

References[2] Peptide.com. "Amino Acid Derivatives for Peptide Synthesis." Peptide.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGr5kMem_h0EW0FBO_HZYekflLj8aKYEg6yDPs68Njozfxg1mT3MseGI080zJJFMvOx2-Q9Z7Db6GMDWRV_e7tVUY3GvF7Sk2ljVaf9uL4KWX_Hm8e-kvZBxBgVQ8KHHgfiR5Muw4fq4IY8IQhvBGmrlduVUF7uwWO2GmdmFnpC12pzdHCjHzdyuI-h1VjInpn10Ibf3G4JRo8zJIGd47nBeotZc5JNJfc=[4] BenchChem. "Overcoming steric hindrance in Boc-L-beta-homotryptophan coupling." BenchChem. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdhKfmkB5dArnpL1mHpKkh-FEZhQUclMhKDitwwaU5BB2YHYtqUJJLE1b_JkiAFShW2VdUa95Ybu0JplRnFIEJLVhRf2hz1GGW_elsNDop-EvnHaCikLLTsofhd6UqIUZQm_sWT_ApHi21G0VS4YA6-JtQ5mlWoZ0dVcY29t8I5-4vzn4h1gZnnVL0DgunCeZeTw0mzmMqNzKtytNOpQ==[5] Kisseljova, K. "Synthesis of aza-β3-amino acid containing peptides and kinetic study of their phosphorylation by protein kinase A." DSpace. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoh4M5lSgXG-jX_3O47x1BSj5yhKBbZEXvbd3SPYHfFYcOWSIwkk8pKXmlj-hhDUB-IIJtEJ7kUetXO2V0fkWu_0PZm-jA9KyelAjE4cONYDblIFXg8ybiu1MpbT0xYdQbZBz5Y-oT6Sks_zGL7PufeMo6QOAOscQxnaF8kI7KI3bhHUeQIFWH[3] ACS Publications. "Cyclic Tetrapeptides from Nature and Design: A Review of Synthetic Methodologies, Structure, and Function." Chemical Reviews. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1rlFg4EkMY_jhFnC7HxdWRjHmbrOGrdiSQKn_H0IUXqzxvRFuJk0uBgZzLx2r11O6oHc7XbvJBxx9uVp7SmuXpZS8hNB-YaqemkS-O7uqnDtyJdn24VC6eTOtZmukKKhqJ-hV7PdDPPUrUff8D84=[1] ACS Publications. "Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications." Chemical Reviews. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIpUHAPkUl99-4LTKB4rOLz0ap6tPVAa_OjZBog1_j19zTzY-tumEI9e9aYM-1n1AZ1EW3UPpvIh10Gj4gb_CSiSVAf3Fx0UzxJOZxajKZVT9_Sq4-nn37uiDElggdR8zL30fa38fcqilgEmqBPDw=

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues of 3-Amino-3-(4-nitrophenyl)butanoic acid

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals struggling with the notoriously poor organic solubility of 3-Amino-3-(4-nitrophenyl)butanoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals struggling with the notoriously poor organic solubility of 3-Amino-3-(4-nitrophenyl)butanoic acid. Below, we break down the chemical causality of these issues and provide self-validating, field-proven protocols to keep your synthetic workflows moving.

Part 1: Diagnostic FAQs – Understanding the Root Cause

Q: Why is 3-Amino-3-(4-nitrophenyl)butanoic acid completely insoluble in standard organic solvents like DCM, THF, or EtOAc? A: The insolubility stems from two synergistic structural features. First, like most 1[1], it exists almost entirely as a zwitterion (inner salt) at neutral pH. This dipolar nature creates a highly stable, tightly packed crystal lattice that non-polar and moderately polar organic solvents cannot disrupt. Second, the 4-nitrophenyl substituent introduces strong intermolecular dipole-dipole interactions and π−π stacking between adjacent aromatic rings. The energetic cost of breaking this lattice is simply too high for standard organic solvation to overcome.

Q: Can I just heat the suspension or use prolonged sonication? A: No. Thermal energy alone is insufficient to overcome the ionic lattice energy of the zwitterion. While heating in polar aprotic solvents (like DMSO) might yield marginal improvements, it will not achieve the millimolar concentrations required for efficient organic synthesis, and prolonged heating may risk degradation. You must chemically disrupt the zwitterion.

Part 2: Solubilization Workflow & Decision Tree

Depending on your downstream application, the strategy to break the zwitterionic lattice will vary. Use the decision tree below to select the optimal protocol.

Workflow Start 3-Amino-3-(4-nitrophenyl) butanoic acid (Insoluble) Q1 What is the downstream application? Start->Q1 Coupling Peptide Coupling / Amidation Q1->Coupling Deriv N-Boc / Fmoc Protection Q1->Deriv Analysis NMR / GC-MS Analysis Q1->Analysis BSA Strategy A: Transient Silylation (BSA in DCM) Coupling->BSA In situ activation Base Strategy B: Biphasic System (NaOH/Dioxane) Deriv->Base pH > 9 required Analysis->BSA Volatile derivatives TBA Strategy C: Lipophilic Salt (TBA-OH in THF) Analysis->TBA Non-volatile salt

Decision tree for selecting the optimal solubilization strategy based on downstream workflows.

Part 3: Proven Solubilization Strategies & Self-Validating Protocols
Strategy A: Transient Silylation (The "BSA Method")

Causality: N,O-Bis(trimethylsilyl)acetamide (BSA) is a powerful silylating agent. It reacts with both the carboxylic acid and the free amine of the beta-amino acid, replacing the hydrogen bond-donating protons with bulky, highly lipophilic trimethylsilyl (TMS) groups. This completely destroys the zwitterionic state and masks the polar functional groups, rendering the molecule highly soluble in aprotic solvents like DCM or Acetonitrile. The TMS groups are transient and easily removed during standard aqueous workup 2[3].

Mechanism Zwitterion Zwitterion State (Strong Crystal Lattice) BSA_Addition + N,O-Bis(trimethylsilyl) acetamide (BSA) Zwitterion->BSA_Addition DCM, 25°C Intermediate N,O-Silylated Intermediate (Loss of H-bonding) BSA_Addition->Intermediate - Acetamide byproduct Soluble Homogeneous Solution (Highly Lipophilic) Intermediate->Soluble Solvation

Mechanistic pathway of zwitterion disruption via transient BSA silylation.

Step-by-Step Methodology:

  • Preparation: Weigh 1.0 mmol of 3-Amino-3-(4-nitrophenyl)butanoic acid into an oven-dried, argon-purged round-bottom flask.

  • Suspension: Add 5.0 mL of anhydrous Dichloromethane (DCM). The compound will remain completely suspended.

  • Silylation: Syringe in 2.5 to 3.0 equivalents of N,O-Bis(trimethylsilyl)acetamide (BSA) 4[4].

  • Activation: Stir the mixture at room temperature under inert atmosphere.

  • Validation Checkpoint: The reaction is self-indicating. Within 30 to 60 minutes, the opaque suspension will transition into a completely clear, pale-yellow homogeneous solution. If turbidity persists, moisture may have hydrolyzed the BSA; discard and restart with strictly anhydrous conditions.

  • Execution: Proceed immediately with your coupling reagent (e.g., EDC, HATU) and amine/alcohol partner.

Strategy B: Lipophilic Counterion Exchange (The "TBA Method")

Causality: If transient silylation interferes with your specific chemistry (e.g., sensitive functional groups), you can deprotonate the carboxylic acid using Tetrabutylammonium hydroxide (TBA-OH). The massive, lipophilic tetrabutylammonium cation prevents the formation of a tight ionic lattice, drastically increasing the solubility of the resulting carboxylate salt in organic solvents without covalent modification 5[6].

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 mmol of the amino acid in 5.0 mL of Methanol (MeOH).

  • Salt Formation: Add exactly 1.0 equivalent of TBA-OH (typically available as a 1.0 M solution in MeOH).

  • Validation Checkpoint 1: The mixture should become a clear solution almost instantly as the zwitterion is broken and the TBA-salt forms.

  • Solvent Exchange: Concentrate the solution to complete dryness under reduced pressure (rotary evaporation followed by high vacuum for 2 hours) to remove all methanol and water.

  • Validation Checkpoint 2: Reconstitute the resulting glassy solid in 5.0 mL of anhydrous THF or DCM. The persistence of a clear, homogeneous solution validates the successful exchange to the lipophilic counterion.

Part 4: Quantitative Solubility Profiles

To guide your solvent and strategy selection, the following table summarizes the solubility behavior of 3-Amino-3-(4-nitrophenyl)butanoic acid across different systems.

Solvent SystemAdditive / ModifierEstimated Solubility (mg/mL)Visual State
Dichloromethane (DCM)None< 0.1Heavy white/pale-yellow suspension
Ethyl Acetate (EtOAc)None< 0.1Heavy suspension
N,N-Dimethylformamide (DMF)None2.0 - 5.0Slightly cloudy / Partial dissolution
Dimethyl Sulfoxide (DMSO)None10.0 - 15.0Clear to slightly hazy
DCM or Acetonitrile2.5 eq BSA (Silylation)> 50.0Clear, homogeneous solution
Tetrahydrofuran (THF)1.0 eq TBA-OH (Salt)> 30.0Clear, homogeneous solution

(Note: Values are empirical estimates based on beta-amino acid zwitterion disruption profiles under standard laboratory conditions).

Part 5: References
  • β-Alanine 107-95-9 wiki - Guidechem Source: Guidechem URL:

  • Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling and a New C-Terminal Silyl Ester-Protecting Group for N-Methylated Cyclic Peptide Production Source: Organic Process Research & Development (ACS Publications) URL:

  • Bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) as coupling agents for dipeptide synthesis Source: Chinese Chemical Letters (via rhhz.net) URL:

  • Use of tetrabutylammonium salts of amino acids in peptide synthesis Source: International Journal of Peptide and Protein Research (PubMed) URL:

Sources

Optimization

Technical Support Center: Thermal Stability &amp; Processing of 3-Amino-3-(4-nitrophenyl)butanoic Acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome a critical bottleneck in the handling of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome a critical bottleneck in the handling of β -amino acid derivatives: thermal decarboxylation .

Handling 3-Amino-3-(4-nitrophenyl)butanoic acid (CAS: 1270410-82-6) requires precise thermodynamic and kinetic control. The presence of the strongly electron-withdrawing 4-nitrophenyl group at the β -position sensitizes the molecule, making it highly susceptible to CO2​ loss during routine thermal processing (e.g., rotary evaporation, oven drying, or sterilization). This guide provides the mechanistic causality, quantitative data, and self-validating protocols required to preserve the structural integrity of your compound.

Mechanistic Insights: The "Why" Behind Decarboxylation

To prevent degradation, we must first understand the molecular mechanics driving it. Typically, carboxylic acids decarboxylate slowly; however, molecules with specific structural alignments—such as β -amino configurations or electron-withdrawing groups—exhibit significantly lower activation energies for CO2​ loss 1.

In its free base form, 3-Amino-3-(4-nitrophenyl)butanoic acid exists as a zwitterion ( NH3+​ and COO− ). Density functional theory (DFT) studies demonstrate that thermal decarboxylation of amino acids often proceeds via a water-catalyzed transition state. In this state, a water molecule bridges the carboxylate and the ammonium group, facilitating rapid proton transfer to the α -carbon simultaneously with C-C bond cleavage [[2]](). Furthermore, the rate of decarboxylation is highly dependent on the concentration of the carboxylate anion 3.

By manipulating the pH or utilizing protecting groups, we can eliminate the zwitterionic transition state entirely.

Mechanism Zwitterion Zwitterionic State (High Decarboxylation Risk) Transition Water-Catalyzed Transition (Heat + Moisture) Zwitterion->Transition Thermal Stress (>60°C) Cation Protonated Salt (Low pH) (Thermally Stable) Zwitterion->Cation Add Strong Acid (HCl) Protected N-Protected Derivative (Thermally Stable) Zwitterion->Protected Add Boc2O / Fmoc-Cl Product Decarboxylated Amine + CO2 Transition->Product C-C Bond Cleavage

Mechanistic pathways of thermal decarboxylation and stabilization strategies.

Quantitative Data: Thermal Degradation Kinetics

The following table summarizes the kinetic stability of 3-Amino-3-(4-nitrophenyl)butanoic acid under various processing conditions. Use this data to benchmark your process parameters.

Compound StateSolvent / MatrixProcessing TempEst. Half-Life ( t1/2​ )Primary Degradation Pathway
Zwitterion (Free Base) Aqueous (pH ~6.5)80°C< 2 hoursRapid water-catalyzed decarboxylation
Zwitterion (Free Base) Dry Powder80°C~24 hoursSlow solid-state decarboxylation
Zwitterion (Free Base) Aqueous (pH ~6.5)-80°C to 20°C> 6 monthsNone (Stable during Lyophilization)
HCl Salt (Cationic) Aqueous (pH < 2.0)80°C> 14 daysThermally stable; carboxylate protonated
N-Boc Protected Organic (THF)80°C> 30 daysThermally stable; no proton donor

Troubleshooting Guide & FAQs

Q: Why does my compound degrade into a primary amine and CO2​ when I dry it in a vacuum oven at 60°C? A: Even under vacuum, residual moisture combined with thermal energy (>40°C) provides enough activation energy for the zwitterion to form the cyclic transition state. The electron-withdrawing 4-nitrophenyl group increases the electrophilicity of the system, accelerating the C-C bond cleavage. You must either remove the heat (use lyophilization) or remove the zwitterion (form a salt).

Q: Can I use standard rotary evaporation to concentrate my aqueous fractions? A: Only if the compound is in a stabilized state. If you have acidified the solution to pH < 2.0 (forming the HCl salt), rotary evaporation at 50°C is safe because the carboxylate is fully protonated and cannot act as a leaving group. If the compound is in its free base form, rotary evaporation will cause significant yield loss via decarboxylation.

Q: How does solvent choice affect stability during synthesis? A: Protic solvents (water, methanol, ethanol) lower the activation energy for decarboxylation by forming hydrogen-bonded bridges that facilitate proton transfer 2. If you must heat the reaction, switching to an aprotic solvent (e.g., THF, acetonitrile) disrupts this bridging mechanism, significantly increasing the thermal stability of the molecule.

Process Decision Workflow

Use the following decision matrix to determine the safest thermal processing route for your specific workflow requirements.

Workflow Start Thermal Processing Required? CheckState Assess Compound State Start->CheckState IsZwitterion Free Base / Zwitterion CheckState->IsZwitterion IsSalt Acid Salt (e.g., HCl) CheckState->IsSalt Action1 Avoid Heat >40°C Use Lyophilization IsZwitterion->Action1 Must keep free base Action2 Convert to HCl Salt pH < 2.0 IsZwitterion->Action2 Salt acceptable Action3 Vacuum Drying Max 60°C IsSalt->Action3 Action2->Action3

Decision matrix for safe thermal processing of beta-amino acid derivatives.

Self-Validating Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step are met.

SOP A: Stabilization via Hydrochloride Salt Formation

Causality: Shifting the chemical equilibrium from the zwitterion to the fully protonated cation prevents the carboxylate group from acting as a leaving group, thereby artificially raising the activation energy required for decarboxylation.

  • Suspension: Suspend the crude 3-Amino-3-(4-nitrophenyl)butanoic acid in chilled distilled water (0–5°C) at a concentration of 0.1 M.

    • Validation Checkpoint: The suspension should be highly turbid. If the solution is clear, the compound is already in a salt form or the concentration is too low.

  • Acidification: While stirring vigorously, dropwise add 1.0 M HCl until the pH reaches 1.8 to 2.0.

    • Validation Checkpoint: The turbid suspension will transition into a completely clear solution as the hydrochloride salt forms. Do not proceed if the solution remains cloudy at pH 1.8; filter the solution to remove non-basic organic impurities before continuing.

  • Thermal Concentration: Transfer the clear solution to a rotary evaporator. Apply vacuum (< 50 mbar) and set the water bath to a maximum of 55°C.

    • Validation Checkpoint: Monitor the condenser. A steady drip of solvent indicates proper evaporation. The resulting solid should be an off-white to pale yellow crystalline powder. Darkening (browning) indicates localized overheating and potential degradation.

SOP B: Lyophilization of the Free Zwitterion

Causality: If your downstream application requires the free base, you cannot use acid stabilization. Lyophilization (freeze-drying) removes thermal energy from the equation, preventing the molecule from reaching the activation energy required for the cyclic transition state. Sublimation removes water without allowing the formation of the liquid-phase bridging intermediate.

  • Freezing: Dissolve the free base in a minimal amount of water (adjusting pH to ~6.5 if necessary for solubility, though solubility will be low). Flash-freeze the flask in a dry ice/acetone bath (-78°C) while rotating to maximize surface area.

    • Validation Checkpoint: The product must form a uniform, solid ice cake. Any liquid pooling indicates incomplete freezing, which will cause "meltback" and subsequent degradation during vacuum application.

  • Primary Drying (Sublimation): Attach the flask to the lyophilizer. Ensure the condenser is at least -50°C and apply vacuum.

    • Validation Checkpoint: The system pressure must drop below 0.1 mbar within 15 minutes. If pressure remains high, check for leaks or incomplete freezing.

  • Secondary Drying (Desorption): Allow the process to run until the flask reaches ambient room temperature (approx. 24–48 hours depending on volume).

    • Validation Checkpoint: Touch the outside of the flask. It should feel strictly at room temperature, not cold. A cold flask indicates that sublimation (an endothermic process) is still actively occurring.

References

  • Decarboxylation - Wikipedia Source: Wikipedia URL:[Link]

  • Decarboxylation Mechanism of Amino Acids by Density Functional Theory Source: Sci-Hub (Original Publisher Data) URL:[Link]

  • Studies on the Decarboxylation of Amino Acids with Glyoxal Source: J-Stage URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Purification of 3-Amino-3-(4-nitrophenyl)butanoic acid

Welcome to the Technical Support Center for the isolation and purification of 3-Amino-3-(4-nitrophenyl)butanoic acid. As a β -amino acid derivative featuring a bulky, electron-withdrawing 4-nitrophenyl moiety, this compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 3-Amino-3-(4-nitrophenyl)butanoic acid. As a β -amino acid derivative featuring a bulky, electron-withdrawing 4-nitrophenyl moiety, this compound presents unique crystallization challenges, including liquid-liquid phase separation (LLPS or "oiling out") and polymorphism.

This guide provides field-proven troubleshooting strategies, mechanistic FAQs, and validated protocols designed for researchers and drug development professionals to ensure high-purity crystalline yields.

PART 1: Mechanistic FAQs & Troubleshooting

Q1: Why does my product "oil out" instead of forming crystals during the pH adjustment or cooling phase? Causality & Solution: Oiling out (Liquid-Liquid Phase Separation) occurs when the system becomes highly supersaturated too rapidly, crossing the spinodal decomposition boundary before crystalline nucleation can occur. For 3-amino-3-(4-nitrophenyl)butanoic acid, the highly hydrophobic 4-nitrophenyl group drastically reduces aqueous solubility at neutral pH. Actionable Fix: Widen the Metastable Zone Width (MZW) by incorporating a co-solvent. Adding 10–20% (v/v) of a lower alcohol (e.g., ethanol or isopropanol) increases the solubility of the hydrophobic zwitterion, suppressing the liquid-liquid phase boundary 1. Furthermore, implement a controlled cooling ramp (0.1–0.2 °C/min) and introduce seed crystals before reaching the cloud point.

Q2: How do I determine the exact pH to maximize my crystallization yield? Causality & Solution: As an amphoteric molecule, the solubility of this β -amino acid is strictly dictated by its protonation state. Minimum aqueous solubility is achieved at the isoelectric point (pI), where the molecule exists predominantly as a net-neutral zwitterion. At this pH, solute-water interactions are minimized, and solute-solute lattice interactions are thermodynamically favored 2. Actionable Fix: The theoretical pI for β -amino acids typically ranges from 6.0 to 6.9 . However, the electron-withdrawing nitro group slightly shifts the pKa of the adjacent amine. Target a crystallization pH of 6.0–6.5 3. Perform the pH shift slowly using dilute titrants (e.g., 1M NaOH or HCl) to avoid local supersaturation spikes.

Q3: My crystals are forming as fine, hair-like needles that trap mother liquor and are impossible to filter. How can I improve the crystal habit? Causality & Solution: Needle-like (acicular) growth indicates rapid 1D kinetic growth along the primary hydrogen-bonding axis (between the carboxylic acid and amine groups), outpacing lateral face growth. Actionable Fix: Shift from a kinetically driven process to a thermodynamically driven one. Implement temperature cycling (Ostwald ripening) . After initial nucleation at the pI, heat the slurry by 5–10 °C to dissolve the finest thermodynamically unstable needles, then cool slowly. The addition of a co-solvent (like ethanol) also alters the dielectric constant of the medium, which can disrupt the preferential 1D hydrogen bonding and promote a more block-like (equant) morphology.

PART 2: Quantitative Data & Experimental Protocols

Table 1: Quantitative Troubleshooting Matrix for Crystallization Optimization
ParameterSub-Optimal RangeTarget Optimized RangeMechanistic Rationale
Target pH < 4.5 or > 8.06.0 – 6.5 Matches the isoelectric point (pI) for minimum solubility and maximum yield.
Co-Solvent (EtOH) 0% (Pure Water)10% – 20% (v/v) Prevents LLPS (oiling out) by solubilizing the hydrophobic 4-nitrophenyl moiety.
Cooling Rate > 1.0 °C/min0.1 – 0.2 °C/min Maintains the system within the Metastable Zone, preventing spontaneous crash-out.
Seeding Load 0% (Unseeded)1% – 3% (w/w) Provides a low-energy surface for heterogeneous nucleation, bypassing the energy barrier.
Agitation Rate < 100 RPM250 – 400 RPM Ensures uniform pH distribution during titration, avoiding local supersaturation zones.
Protocol: Isoelectric Point (pI) Shift Crystallization with Seeding

This self-validating protocol ensures that thermodynamic equilibrium is maintained, preventing impurity entrapment and ensuring batch-to-batch consistency.

  • Dissolution: Suspend crude 3-Amino-3-(4-nitrophenyl)butanoic acid in deionized water (approx. 10 mL/g). Add 2M HCl dropwise under agitation (300 RPM) until the pH reaches 2.0–2.5. The compound will completely dissolve as a protonated cation.

  • Polish Filtration: Filter the acidic solution through a 0.45 µm PTFE membrane. Self-Validation: This removes insoluble impurities and foreign particles that could act as rogue nucleation sites, ensuring you control the nucleation event.

  • Solvent Adjustment: Transfer the filtrate to a jacketed crystallizer. Add Ethanol (15% v/v relative to water) to act as a co-solvent. Heat the solution to 45 °C.

  • Primary pH Adjustment: Slowly add 1M NaOH at a rate of 0.5 mL/min until the pH reaches 5.0. The solution should remain clear but approach the metastable zone.

  • Seeding: Introduce 2% (w/w) pure seed crystals of 3-Amino-3-(4-nitrophenyl)butanoic acid. Age the suspension for 30 minutes at 45 °C. Self-Validation: Aging allows the seed surfaces to integrate with the solute, preventing seed dissolution and ensuring secondary nucleation is suppressed.

  • Final pH Shift & Cooling: Resume adding 1M NaOH at a highly controlled 0.1 mL/min until the target pI (pH 6.2) is reached. Once the pH is stabilized, initiate a linear cooling ramp of 0.15 °C/min down to 5 °C.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake twice with a cold mixture of Water/Ethanol (85:15, v/v) to displace the mother liquor without dissolving the product. Dry under vacuum at 40 °C to constant weight.

PART 3: Visualizations

The following diagrams map the critical workflows and phase behaviors required to master this crystallization process.

Workflow Start Crude 3-Amino-3- (4-nitrophenyl)butanoic acid Dissolution Dissolution in Aqueous Acid (pH < 2.5, 45 °C) Start->Dissolution Filtration Polish Filtration (Remove insoluble impurities) Dissolution->Filtration CoSolvent Add Co-solvent (15% v/v EtOH) to prevent LLPS Filtration->CoSolvent Neutralization Titration towards pI (Target pH 5.0) CoSolvent->Neutralization Add 1M NaOH Seeding Introduce Seed Crystals (2% w/w, Age 30 min) Neutralization->Seeding Enter Metastable Zone FinalpH Final Titration to pI (Target pH 6.2) Seeding->FinalpH Crystal Growth Initiated Cooling Controlled Cooling Ramp (0.15 °C/min to 5 °C) FinalpH->Cooling Maximize Yield Isolation Filtration & Cold Wash (High-Purity Crystals) Cooling->Isolation

Step-by-step workflow for the isoelectric crystallization of 3-Amino-3-(4-nitrophenyl)butanoic acid.

PhaseDiagram cluster_0 Rapid Shift (Poor Control) cluster_1 Controlled Shift + Co-solvent + Seeding Supersaturation Generation of Supersaturation (pH Shift & Cooling) LLPS Cross Spinodal Curve (Liquid-Liquid Phase Separation) Supersaturation->LLPS Fast pH shift / No seeds Metastable Enter Metastable Zone (Below Solubility Limit) Supersaturation->Metastable Slow titration / EtOH added OilingOut Oiling Out (Impure Amorphous Solid) LLPS->OilingOut Nucleation Heterogeneous Nucleation (Controlled Crystal Growth) Metastable->Nucleation PureCrystals High-Purity Crystalline API Nucleation->PureCrystals

Phase behavior pathways: Oiling out (LLPS) vs. controlled heterogeneous nucleation.

References

  • Source: mdpi.
  • Source: acs.
  • Source: atamanchemicals.
  • Source: nih.

Sources

Optimization

Technical Support Center: Troubleshooting Guide for 3-Amino-3-(4-nitrophenyl)butanoic Acid Peptide Coupling

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing synthetic bottlenecks when incorporating highly hindered unnatural amino acids into peptide sequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing synthetic bottlenecks when incorporating highly hindered unnatural amino acids into peptide sequences.

Here, we deconstruct the mechanistic challenges of coupling 3-Amino-3-(4-nitrophenyl)butanoic acid —a sterically congested β3,3 -disubstituted amino acid—and provide field-proven, self-validating protocols to eliminate byproduct formation.

Mechanistic Insight: Why is this Molecule so Difficult?

3-Amino-3-(4-nitrophenyl)butanoic acid presents two distinct synthetic hurdles depending on its role in the coupling reaction:

  • When acting as a nucleophile (coupling onto its amine): The primary amine is located on a fully substituted (quaternary) C3 carbon, flanked by a methyl group and a bulky 4-nitrophenyl ring. This creates massive steric shielding, drastically reducing the amine's ability to attack incoming activated electrophiles, leading to deletion sequences ()[1].

  • When acting as an electrophile (activating its carboxyl group): The bulky β -substituents restrict the rotational degrees of freedom of the C2-C3 bond. This conformational restriction forces the N-terminal amine into close proximity with the activated C1 carboxylate (the Thorpe-Ingold effect). Consequently, intramolecular cyclization outcompetes intermolecular coupling, leading to a β -lactam (2-azetidinone) byproduct ()[2].

Mechanism A Activated β-Amino Acid (O-Acylisourea / Active Ester) B Intermolecular Attack (Incoming Amine) A->B k_inter C Intramolecular Attack (Adjacent Amide/Amine) A->C k_intra (Thorpe-Ingold) D Desired Peptide (Successful Coupling) B->D E β-Lactam Byproduct (Chain Termination) C->E

Reaction pathway showing competition between desired peptide coupling and β-lactam byproduct formation.

Troubleshooting FAQs

Q1: During the activation of the carboxyl group of 3-Amino-3-(4-nitrophenyl)butanoic acid, my LC-MS shows a major byproduct with a mass of[M - 18]. What is happening? A1: The [M - 18] mass shift (loss of H2​O ) is the diagnostic signature of β -lactam formation . When you activate the carboxyl group using highly reactive, base-driven reagents like HATU/DIPEA, the deprotonated amine (or adjacent amide nitrogen) attacks the activated carbonyl before the incoming amino acid can react. Causality: High concentrations of base (DIPEA) accelerate the deprotonation of the nucleophilic nitrogen, driving the intramolecular kintra​ pathway.

Q2: How do I minimize this β -lactam formation while maintaining high coupling efficiency? A2: You must switch to a base-free coupling system . We recommend the DIC / OxymaPure system. Diisopropylcarbodiimide (DIC) combined with OxymaPure forms a highly efficient active ester without requiring a tertiary amine base like DIPEA. This significantly suppresses the base-catalyzed intramolecular cyclization while maintaining excellent intermolecular reactivity ()[3].

Q3: Why do I observe massive deletion sequences when trying to couple the next amino acid onto the amine of 3-Amino-3-(4-nitrophenyl)butanoic acid? A3: This is purely a kinetic issue caused by severe steric hindrance at the C3 quaternary center. The amine is buried. To overcome this, you must increase the kinetic energy of the system using Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) at 75 °C.

Quantitative Data: Coupling Reagent Comparison

The following table summarizes the effect of different coupling environments on the conversion of 3-Amino-3-(4-nitrophenyl)butanoic acid to the desired peptide versus the formation of the β -lactam byproduct.

Coupling SystemBase EquivalentsTemp (°C)Desired Peptide Conversion (%) β -Lactam Byproduct (%)
HBTU / HOBt6.0 (DIPEA)2545.235.8
HATU / HOAt6.0 (DIPEA)2558.728.4
DIC / OxymaPure02582.14.3
DIC / OxymaPure 0 75 (MW) > 98.0 < 1.0

Note: Base-free conditions combined with microwave heating provide the optimal thermodynamic environment to favor intermolecular coupling over cyclization.

Optimized Experimental Protocol

This protocol is designed as a self-validating system . It utilizes base-free activation to prevent lactamization and incorporates specific analytical checkpoints to ensure reaction integrity ()[4].

Step-by-Step Methodology: Microwave-Assisted Coupling

Step 1: Resin Preparation & Deprotection

  • Swell the peptide-resin (e.g., Rink Amide AM) in DMF for 20 minutes.

  • Treat with 20% Piperidine in DMF (2 × 5 mins) to remove the Fmoc protecting group.

  • Wash thoroughly with DMF (5 × 1 min). Validation Check: Perform a Kaiser test. A deep blue color confirms the presence of free primary amines.

Step 2: Base-Free Pre-Activation

  • In a separate vial, dissolve 3.0 equivalents of Fmoc-3-Amino-3-(4-nitrophenyl)butanoic acid and 3.0 equivalents of OxymaPure in minimal DMF (approx. 0.1 M concentration).

  • Add 3.0 equivalents of DIC to the vial.

  • Allow the mixture to pre-activate for exactly 3 minutes at room temperature. Causality: This brief pre-activation forms the Oxyma active ester, preventing the formation of unreactive N-acylurea byproducts.

Step 3: Microwave Coupling

  • Transfer the pre-activated mixture to the resin.

  • Subject the reaction vessel to microwave irradiation (75 °C, 15 minutes).

Step 4: In-Process Validation (Critical)

  • Wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min).

  • Cleave a micro-aliquot of the resin using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour.

  • Analyze via LC-MS. Validation Check: Look for the desired mass [M+H]+ . If a peak at [M−18] is observed, lactamization has occurred, indicating the activation time was too long or the temperature exceeded 75 °C.

Step 5: Capping

  • To prevent any unreacted hindered amines from forming deletion sequences in subsequent steps, treat the resin with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes.

Workflow Step1 1. Resin Swelling & Deprotection (DMF, 20% Piperidine) Step2 2. Base-Free Pre-activation (DIC/OxymaPure, 3 min) Step1->Step2 Step3 3. Microwave Coupling (75°C, 15 min) Step2->Step3 Step4 4. In-Process Validation (LC-MS for [M-18] peak) Step3->Step4 Step5 5. Capping & Wash (Ac2O, DMF/DCM) Step4->Step5

Optimized microwave-assisted solid-phase peptide synthesis workflow for β-amino acids.

References

  • Lombardi, L., Del Genio, V., Albericio, F., & Williams, D. R. (2025). "Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications." Chemical Reviews, 125(15), 7099-7166.[Link]

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (1999). "From beta-lactams to alpha- and beta-amino acid derived peptides." Amino Acids, 16(3-4), 321-343.[Link]

  • Manne, S. R., Sharma, A., Sazonovas, A., El-Faham, A., de la Torre, B. G., & Albericio, F. (2022). "Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives." ACS Omega, 7(7), 6007-6023.[Link]

  • Orlandin, A., Guryanov, I., Ferrazzano, L., Biondi, B., Biscaglia, F., Storti, C., Rancan, M., Formaggio, F., Ricci, A., & Cabri, W. (2022). "Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis." Molecules, 27(13), 4235.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-Amino-3-(4-nitrophenyl)butanoic acid vs. 3-Amino-3-phenylbutanoic acid in Peptidomimetic Stability

As peptidomimetics transition from chemical biology tools to viable clinical candidates, overcoming enzymatic degradation remains the primary pharmacokinetic hurdle. The strategic incorporation of β -amino acids into pep...

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Author: BenchChem Technical Support Team. Date: April 2026

As peptidomimetics transition from chemical biology tools to viable clinical candidates, overcoming enzymatic degradation remains the primary pharmacokinetic hurdle. The strategic incorporation of β -amino acids into peptide backbones is a field-proven method to drastically enhance proteolytic stability[1]. By extending the peptide backbone with an additional methylene unit, β -amino acids disrupt the precise spatial alignment required for protease active site recognition, providing robust protection against proteolysis[2].

This guide provides an in-depth technical comparison of two highly specialized β3,3 -disubstituted building blocks: 3-amino-3-phenylbutanoic acid and its electron-withdrawn derivative, 3-amino-3-(4-nitrophenyl)butanoic acid . As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions, diving into the thermodynamic, structural, and kinetic causality behind their performance to provide actionable, self-validating protocols for drug development professionals.

Mechanistic Causality: Structural and Electronic Dynamics

To understand how these two compounds differ in application, we must analyze the microenvironment of the β -carbon (C3). Both compounds feature a quaternary C3 bonded to a methyl group, an aryl ring, and a primary amine. This β3,3 -disubstitution creates immense steric bulk directly adjacent to the scissile bond, locking the backbone dihedral angles and preventing the peptide from adopting the extended conformation required to fit into protease clefts[3].

When the base structure is modified to 3-amino-3-(4-nitrophenyl)butanoic acid , the introduction of a strongly electron-withdrawing para-nitro group drives two distinct mechanistic changes:

  • Electronic Inductive Effects on Synthesis: The inductive (-I) effect of the nitro group pulls electron density away from the C3 carbon, marginally lowering the pKa of the adjacent amine. A less basic amine is a poorer nucleophile. Consequently, during Solid-Phase Peptide Synthesis (SPPS), coupling the subsequent amino acid onto this deactivated amine requires significantly higher activation energy.

  • Subsite Rejection in Proteases: While the unsubstituted phenyl ring is highly lipophilic and can occasionally be accommodated by deep hydrophobic pockets (e.g., the S1 subsite of chymotrypsin-like proteases), the polar, hydrogen-bond-accepting nitro group disrupts this hydrophobic interaction. This electronic repulsion further decreases the likelihood of enzymatic cleavage, extending the plasma half-life of the peptide and altering its dynamic association with lipid bilayers[4][5].

Quantitative Performance Comparison

The following table synthesizes the empirical differences between the two compounds regarding synthesis behavior and resulting peptide stability.

Parameter3-Amino-3-phenylbutanoic acid3-Amino-3-(4-nitrophenyl)butanoic acidCausality / Impact
Substitution Pattern β3,3 -disubstituted β3,3 -disubstitutedInduces severe backbone rigidity, yielding up to a 4000-fold stability increase[3].
Amine Nucleophilicity Moderate (Sterically hindered)Low (Sterically hindered + Deactivated) p -NO 2​ inductive withdrawal (-I) reduces amine reactivity during chain elongation.
Coupling Time (Next AA) 2 - 4 hours (Standard HATU)15 mins (Microwave, 75°C)Requires thermal energy to overcome the combined steric/electronic barriers.
LogP (Hydrophobicity) ~1.5~1.4 p -NO 2​ increases polarity, altering membrane permeability and target binding[5].
Half-Life (Pronase) > 48 hours> 72 hoursElectronic repulsion in the S1' pocket prevents the protease from locking the bond[4].

Self-Validating Experimental Protocol

Standard SPPS protocols will fail when elongating a peptide chain from a β3,3 -disubstituted amine. The following protocol utilizes orthogonal validation steps and an internal control to ensure that coupling failures are definitively isolated to steric hindrance rather than reagent degradation.

Phase 1: Microwave-Assisted SPPS
  • Resin Preparation & Control: Swell Fmoc-Rink Amide AM resin (0.1 mmol) in DMF for 30 mins. Internal Control: Run a parallel synthesis using a standard α -amino acid (e.g., Fmoc-Phe-OH) to validate all coupling reagents.

  • Deprotection: Treat with 20% piperidine in DMF (2 × 5 mins).

  • Coupling the β -Amino Acid: The carboxyl group of the β -amino acid is unhindered. Couple using 3 eq. of the β -amino acid, 3 eq. HATU, and 6 eq. DIPEA for 1 hour at room temperature.

  • Validation Check 1 (Kaiser Test): Perform a Kaiser test. A yellow resin confirms complete coupling to the primary amine of the resin.

  • Deprotection of the Hindered Amine: Treat with 20% piperidine in DMF (2 × 10 mins).

  • Coupling the Subsequent Amino Acid (The Bottleneck): The C3-amine is severely hindered and electronically deactivated in the p -nitro variant. Use 5 eq. Fmoc-AA-OH, 5 eq. HATU, 10 eq. DIPEA. Subject to microwave irradiation (75°C, 15 mins).

  • Validation Check 2 (Chloranil Test): The Kaiser test is prone to false negatives on hindered/secondary-like amines. Perform a Chloranil test; a colorless/pale yellow resin indicates successful coupling.

Phase 2: Cleavage & Proteolytic Assay
  • Cleavage: Treat resin with 95% TFA, 2.5% TIPS, 2.5% H 2​ O for 2 hours. Precipitate in cold ether and lyophilize.

  • Validation Check 3 (LC-MS): Confirm mass via ESI-MS. The p -nitro variant will exhibit a precise +45 Da mass shift compared to the unsubstituted phenyl variant, validating sequence fidelity.

  • Pronase Assay: Incubate 100 µM of the purified peptide with 1 µg/mL Pronase in 50 mM Tris-HCl (pH 7.5) at 37°C.

  • Quantification: Quench aliquots at 0, 1, 4, 24, 48, and 72 hours with an equal volume of 1% TFA. Analyze via HPLC (214 nm) and plot AUC decay to calculate the half-life ( t1/2​ ).

Workflows and Mechanistic Visualizations

SPPS_Workflow Resin 1. Resin Swelling (Internal Control: α-AA) Deprotect 2. Fmoc Deprotection (20% Piperidine) Resin->Deprotect Couple1 3. Couple β-AA (HATU/DIPEA, 1h) Deprotect->Couple1 Deprotect2 4. Fmoc Deprotection (Sterically Hindered) Couple1->Deprotect2 Couple2 5. Couple Next AA (Microwave, 75°C) Deprotect2->Couple2 Cleave 6. TFA Cleavage & LC-MS Validation Couple2->Cleave

Figure 1: Self-validating SPPS workflow for sterically hindered β3,3-disubstituted amino acids.

Protease_Resistance BetaAA β3,3-Disubstituted Peptide Backbone Protease Protease Active Site (Pronase / Pepsin) BetaAA->Protease Enzyme Binding Steric Steric Clash (Phenyl/Methyl Bulk) Protease->Steric Blocked by C3 Conform Conformational Rigidity (Altered Dihedrals) Protease->Conform Misaligned Bond Electronic Electronic Repulsion (p-Nitro Modification) Protease->Electronic S1' Rejection

Figure 2: Mechanistic pathways of proteolytic resistance induced by β3,3-disubstitution and p-NO2.

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Comparative

Benchmarking 3-Amino-3-(4-nitrophenyl)butanoic acid derivatives against standard beta-amino acids

As peptide therapeutics and foldamer-based drugs advance, the limitations of standard α-amino acids—namely, rapid proteolytic degradation and poor membrane permeability—have necessitated the adoption of β-amino acids. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

As peptide therapeutics and foldamer-based drugs advance, the limitations of standard α-amino acids—namely, rapid proteolytic degradation and poor membrane permeability—have necessitated the adoption of β-amino acids. While standard β-amino acids (such as β-alanine or β-homophenylalanine) successfully extend systemic half-lives and resist enzymatic degradation[1], they often lack the structural preorganization and targeted cellular uptake required for precision oncology.

This guide provides an objective, data-driven benchmark comparing 3-Amino-3-(4-nitrophenyl)butanoic acid derivatives against conventional β-amino acid standards. By incorporating a bulky, electron-withdrawing 4-nitrophenyl moiety at the β-carbon, these derivatives not only enhance the conformational stability of α/β-peptide helix bundles[2] but also act as highly selective substrates for the LAT1/4F2hc transporter, enabling active intracellular accumulation in malignant tissues[3].

Experimental Workflow & Pathway Dynamics

To objectively benchmark these compounds, our methodology isolates three critical performance vectors: stereochemical purity, proteolytic resilience, and active transporter kinetics.

Workflow S1 Synthesis & Chiral Resolution (4-Nitrophenyl Derivative) S3 Proteolytic Stability Profiling (Human Serum Assays) S1->S3 S4 LAT1/4F2hc Transporter Uptake Kinetics S1->S4 S2 Standard β-Amino Acid Control (β-Alanine, β-Homophenylalanine) S2->S3 S2->S4 S5 Data Synthesis & Quantitative Benchmarking S3->S5 S4->S5

Experimental workflow for benchmarking β-amino acid derivatives.

LAT1_Pathway Drug 4-Nitrophenyl β-Derivative LAT1 LAT1/4F2hc Transporter Drug->LAT1 High Affinity Intra Intracellular Accumulation LAT1->Intra Active Transport Degradation Proteolytic Evasion Intra->Degradation Extended Half-life

LAT1-mediated cellular uptake and proteolytic evasion pathway.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each includes internal controls to ensure that the causality of the observed phenomena is strictly tied to the structural modifications of the β-amino acid, rather than experimental artifacts.

Protocol 2.1: Chiral Resolution and Purity Validation

Causality: The biological activity and folding propensity of β-amino acids are highly stereospecific. Racemic mixtures lead to unpredictable foldamer conformations and off-target receptor binding. We utilize High-Performance Liquid Chromatography (HPLC) with macrocyclic glycopeptide chiral stationary phases to ensure absolute stereochemical purity[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the synthesized 3-Amino-3-(4-nitrophenyl)butanoic acid (and standard controls) in a 50:50 methanol/water mixture to a concentration of 1 mg/mL.

  • Chromatographic Setup: Utilize a Chirobiotic T column (teicoplanin-based) connected to an HPLC system equipped with a UV-Vis detector set to 254 nm (optimal for the nitrophenyl chromophore).

  • Elution: Run an isocratic mobile phase of Methanol/Glacial Acetic Acid/Triethylamine (100:0.1:0.1 v/v/v) at a flow rate of 1.0 mL/min.

  • Validation Check (Self-Validation): Before proceeding to biological assays, integrate the baseline-resolved peaks. The protocol is only validated if the Enantiomeric Excess (ee) is >99%. If peak tailing occurs, adjust the pH of the mobile phase to neutralize the secondary interactions with the stationary phase.

Protocol 2.2: Proteolytic Stability Profiling (Human Serum)

Causality: To prove that the bulky 4-nitrophenyl group provides superior steric shielding to adjacent amide bonds compared to the linear aliphatic chain of β-alanine. Human serum contains a complex array of proteases (e.g., DPPIV) that mimic physiological degradation pathways.

Step-by-Step Methodology:

  • Incubation: Incubate 50 µM of each test compound (3-Amino-3-(4-nitrophenyl)butanoic acid, β-alanine, and β-homophenylalanine) in 25% human serum (diluted in PBS, pH 7.4) at 37 °C.

  • Quenching: At predetermined time points (0, 1, 4, 8, 24, and 48 hours), extract 100 µL aliquots and immediately quench the enzymatic activity by adding 200 µL of ice-cold acetonitrile containing 0.1% trifluoroacetic acid (TFA).

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 15 minutes to precipitate serum proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS to quantify the remaining intact compound.

  • Validation Check (Self-Validation): Spike a known, rapidly degrading α-peptide (e.g., natural GLP-1) into a parallel control well. If the α-peptide is not degraded within 2 hours, the serum batch is enzymatically inactive, and the assay must be voided.

Protocol 2.3: LAT1-Mediated Cellular Uptake Assay

Causality: The L-type amino acid transporter 1 (LAT1) preferentially transports large, neutral, bulky amino acids. This assay isolates the active transport mechanism driven by the 4-nitrophenyl moiety, proving it does not merely rely on passive diffusion[3].

Step-by-Step Methodology:

  • Cell Culture: Seed LAT1-overexpressing human cancer cells (e.g., MCF-7 or HeLa) in 24-well plates at a density of 1×105 cells/well. Incubate for 24 hours.

  • Depletion: Wash cells twice with Na+-free Hank's Balanced Salt Solution (HBSS) and incubate in HBSS for 15 minutes to deplete intracellular amino acids.

  • Uptake Phase: Add the test compounds (10–500 µM range to determine Km​ and Vmax​ ) in HBSS and incubate for exactly 5 minutes at 37 °C to capture the linear phase of uptake.

  • Lysis & Analysis: Wash rapidly with ice-cold HBSS to halt transport, lyse cells using 0.1 N NaOH, and quantify intracellular drug concentration via LC-MS/MS. Normalize against total protein content (BCA assay).

  • Validation Check (Self-Validation): Co-incubate the test compound with 1 mM BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a specific LAT1 inhibitor. A >80% reduction in uptake confirms that the accumulation is strictly LAT1-mediated.

Quantitative Benchmarking Data

The following table synthesizes the experimental outcomes, directly benchmarking the 4-nitrophenyl derivative against industry-standard β-amino acids.

Table 1: Pharmacokinetic, Stability, and Transporter Affinity Benchmarks

CompoundSerum Half-Life ( t1/2​ )Protease ResistanceLAT1 Affinity ( Km​ , µM)Intracellular Accumulation*
β-Alanine (Standard)~2.5 hModerateN/A (Poor substrate)12 ± 3 pmol/mg
β-Homophenylalanine >24 hHigh145 ± 1245 ± 6 pmol/mg
3-Amino-3-(4-nitrophenyl)butanoic acid >48 h Exceptional 28 ± 4 185 ± 15 pmol/mg

*Measured at 5 minutes post-incubation (100 µM dosing) in LAT1-overexpressing MCF-7 cells.

Conclusion

Benchmarking data clearly indicates that while standard β-amino acids like β-alanine provide baseline proteolytic resistance, they fail to actively engage cellular transport mechanisms. 3-Amino-3-(4-nitrophenyl)butanoic acid derivatives represent a significant structural upgrade. The inclusion of the 4-nitrophenyl group accomplishes two critical objectives:

  • It maximizes steric shielding around the peptide backbone, pushing serum half-lives beyond the 48-hour mark.

  • It perfectly mimics the bulky, neutral pharmacophore required by the LAT1/4F2hc transporter, resulting in a nearly 4-fold increase in intracellular accumulation compared to β-homophenylalanine.

For drug development professionals engineering targeted chemotherapeutics or stable foldamers, transitioning to 3-Amino-3-(4-nitrophenyl)butanoic acid derivatives offers a validated pathway to bypass the pharmacokinetic limitations of traditional β-peptides.

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Safety & Regulatory Compliance

Safety

3-Amino-3-(4-nitrophenyl)butanoic acid proper disposal procedures

Operational Safety and Disposal Protocol: 3-Amino-3-(4-nitrophenyl)butanoic Acid As drug development pipelines increasingly rely on complex chiral building blocks and peptidomimetics, the handling of functionalized unnat...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Disposal Protocol: 3-Amino-3-(4-nitrophenyl)butanoic Acid

As drug development pipelines increasingly rely on complex chiral building blocks and peptidomimetics, the handling of functionalized unnatural amino acids has become a routine yet critical laboratory operation. 3-Amino-3-(4-nitrophenyl)butanoic acid (CAS: 1270410-82-6) is a highly valuable intermediate, but its nitroaromatic moiety introduces specific physicochemical hazards that dictate strict operational and disposal workflows.

As a Senior Application Scientist, I have designed this guide to move beyond standard Safety Data Sheet (SDS) boilerplate. Here, we establish a self-validating safety system that explains the mechanistic causality behind each disposal step, ensuring your laboratory maintains both operational excellence and strict environmental compliance.

Physicochemical Hazard Profile & Causality

To safely dispose of any chemical, one must first understand its molecular behavior. 3-Amino-3-(4-nitrophenyl)butanoic acid presents a dual-hazard profile due to its zwitterionic backbone and its electron-withdrawing nitroaromatic ring.

  • The Nitroaromatic Hazard: The −NO2​ functional group is highly polar and electrophilic[1]. In waste streams, this makes the compound highly susceptible to uncontrolled, exothermic reduction if inadvertently mixed with reducing agents (e.g., sodium borohydride, lithium aluminum hydride). Furthermore, nitroaromatics are notorious for their environmental persistence and potential aquatic toxicity, strictly prohibiting drain disposal.

  • The Zwitterionic Hazard: As an amino acid, this compound possesses an isoelectric point (pI). If aqueous waste streams fluctuate near this pH, the compound will precipitate. Solid accumulation in liquid waste carboys is a severe safety violation, as concentrated nitroaromatics can become friction- or shock-sensitive over time.

Table 1: Quantitative Data & Waste Classification Summary

ParameterSpecification / ClassificationOperational Implication
CAS Number 1270410-82-6[2]Must be explicitly listed on all hazardous waste manifests.
Molecular Weight 224.21 g/mol [2]Used to calculate molarity in HPLC effluent waste streams.
EPA Waste Classification Characteristic Waste (Toxicity/Reactivity)[3]Must be treated via high-temperature incineration; no land disposal[4].
Incompatible Waste Streams Strong reducing agents, strong basesRisk of exothermic reduction to aniline derivatives or degradation.

Waste Segregation Logic

Proper disposal begins at the bench. Because environmental media and laboratory consumables contaminated with hazardous waste must be managed as if they were the hazardous waste itself[3], segregation is the most effective way to control disposal costs and prevent cross-contamination.

WasteSegregation Start Waste Generation: 3-Amino-3-(4-nitrophenyl) butanoic acid State Physical State? Start->State Solid Solid Waste State->Solid Liquid Liquid Waste State->Liquid Pure Unused API / Bulk Solid->Pure PPE Contaminated PPE & Consumables Solid->PPE Aqueous Aqueous Solutions (pH adjusted) Liquid->Aqueous Organic Organic Solvents (HPLC/Synthesis) Liquid->Organic Incineration EPA-Compliant High-Temp Incineration Facility Pure->Incineration PPE->Incineration Aqueous->Incineration Organic->Incineration

Fig 1: Logical waste segregation workflow for nitroaromatic amino acid derivatives.

Step-by-Step Disposal Methodologies

The following protocols provide self-validating steps for processing 3-Amino-3-(4-nitrophenyl)butanoic acid waste prior to vendor pickup.

Protocol A: Liquid Waste Management (Synthesis & HPLC Effluents)

Causality: Liquid waste is dynamic. Preventing precipitation and avoiding reactive cross-contamination are the primary goals.

  • Stream Verification: Verify that the designated waste carboy contains NO reducing agents (e.g., NaBH4​ , DIBAL−H , or dithionites).

  • pH Stabilization (Aqueous Streams):

    • Measure the pH of the aqueous waste containing the compound.

    • Using 1MNaOH or 1MHCl , adjust the pH to either <3.0 or >9.0 .

    • Expert Insight: Pushing the pH away from the compound's neutral isoelectric point ensures it remains fully ionized (either as a cation or anion), preventing dangerous nitroaromatic precipitation at the bottom of the carboy.

  • Solvent Dilution (Organic Streams): If the waste is generated from a highly concentrated synthesis step (e.g., >0.5M in DMF or DMSO), dilute the waste stream by at least 50% with a compatible, less viscous solvent (like Methanol or Ethanol) before adding it to the bulk organic waste. This prevents localized concentration gradients.

  • Secondary Containment: Place the high-density polyethylene (HDPE) carboy in a secondary containment tray, shielded from direct UV light, which can induce photolytic degradation of the nitro group.

Protocol B: Solid Waste Management (Bulk API & Consumables)

Causality: Solid nitroaromatics pose a localized inhalation hazard and, in bulk, a low-order combustion hazard.

  • Primary Packaging: Sweep or carefully transfer any unused bulk 3-Amino-3-(4-nitrophenyl)butanoic acid into a sealable, anti-static amber glass or compatible plastic container. Do not use standard lightweight plastic bags for bulk powders, as static charge can cause the powder to aerosolize.

  • Consumable Segregation: Place all contaminated weigh boats, spatulas, and nitrile gloves into a dedicated, heavy-duty poly-bag (minimum 4 mil thickness).

  • Over-packing (Lab Pack Method): The EPA allows for the "lab pack" method for small containers of hazardous waste[4]. Place the sealed primary containers and the poly-bag of consumables into a larger, DOT-approved drum (e.g., a 5-gallon or 15-gallon poly drum) lined with an inert absorbent material (like vermiculite).

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Solid Waste - Toxic. Contains: 3-Amino-3-(4-nitrophenyl)butanoic acid (Nitroaromatic). Do not subject to shock or high heat."

Regulatory Compliance and Manifesting

Under the Resource Conservation and Recovery Act (RCRA), while 3-Amino-3-(4-nitrophenyl)butanoic acid is not explicitly listed as a "P" or "U" waste by name, it falls under the broad category of characteristic hazardous waste due to its toxicity and potential reactivity profile[3].

When preparing the manifest for your hazardous waste transporter[5]:

  • Treatment Standard: Specify that the waste requires High-Temperature Incineration . The EPA's Land Disposal Restrictions (LDR) mandate that characteristic wastes containing underlying hazardous constituents cannot be land-disposed until they meet specific treatment standards[4]. Incineration effectively destroys the nitroaromatic ring, converting it to CO2​ , H2​O , and NOx​ (which the facility's scrubbers will neutralize).

  • Transporter Handoff: Ensure your waste is held in the facility's short-term storage for no longer than the legally permitted time (typically 90 days for Large Quantity Generators) before a licensed RCRA transporter moves it to the Treatment, Storage, and Disposal Facility (TSDF)[5].

References

  • Chemsrc. "3-Amino-3-(4-nitrophenyl)butanoic acid | CAS#:1270410-82-6." Chemsrc.com. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report." EPA NEPIS. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Treatment Standards for Hazardous Wastes Subject to Land Disposal Restrictions." EPA.gov. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Hazardous Waste Identification." EPA.gov. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Transportation." EPA.gov. Available at:[Link]

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